molecular formula C29H50N7O18P3S B15546957 2-hydroxycapryloyl-CoA

2-hydroxycapryloyl-CoA

Cat. No.: B15546957
M. Wt: 909.7 g/mol
InChI Key: OVBGFRQBFVNBFL-PMDCUQHOSA-N
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Description

2-hydroxyoctanoyl-CoA is a hydroxy fatty-acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyoctanoic acid. It is a hydroxy fatty acyl-CoA and a medium-chain fatty acyl-CoA. It is functionally related to a 2-hydroxyoctanoic acid. It is a conjugate acid of a 2-hydroxyoctanoyl-CoA(4-).

Properties

Molecular Formula

C29H50N7O18P3S

Molecular Weight

909.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctanethioate

InChI

InChI=1S/C29H50N7O18P3S/c1-4-5-6-7-8-17(37)28(42)58-12-11-31-19(38)9-10-32-26(41)23(40)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-22(53-55(43,44)45)21(39)27(52-18)36-16-35-20-24(30)33-15-34-25(20)36/h15-18,21-23,27,37,39-40H,4-14H2,1-3H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17?,18-,21-,22-,23+,27-/m1/s1

InChI Key

OVBGFRQBFVNBFL-PMDCUQHOSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of 2-Hydroxycapryloyl-CoA in Fatty Acid Alpha-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid alpha-oxidation is a critical metabolic pathway, primarily localized in the peroxisomes, responsible for the degradation of branched-chain fatty acids and certain straight-chain fatty acids that are not substrates for the more common beta-oxidation pathway. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. A key intermediate in this pathway is a 2-hydroxyacyl-CoA derivative. While the alpha-oxidation of phytanic acid, a 3-methyl branched-chain fatty acid, is well-characterized and involves the formation of 2-hydroxyphytanoyl-CoA, the role of 2-hydroxycapryloyl-CoA, a straight-chain derivative, is less direct. This technical guide delineates the established mechanisms of fatty acid alpha-oxidation, focusing on the enzymatic steps leading to the formation and subsequent cleavage of 2-hydroxyacyl-CoA intermediates. We will explore the substrate specificities of the key enzymes, phytanoyl-CoA 2-hydroxylase (PhyH) and 2-hydroxyacyl-CoA lyase (HACL1), which dictate the involvement of various fatty acyl-CoA species in this pathway. Although direct evidence for a significant role of this compound in mainstream alpha-oxidation is limited, this document will extrapolate from the known metabolism of straight-chain 2-hydroxy fatty acids to describe its putative processing and significance. This guide also provides detailed experimental protocols for the key enzymes and a summary of available quantitative data to support further research in this area.

Introduction to Fatty Acid Alpha-Oxidation

Fatty acid oxidation is a fundamental process for energy production and lipid homeostasis. While beta-oxidation is the primary pathway for the degradation of most fatty acids, certain structural features, such as a methyl group on the beta-carbon, impede this process. Fatty acid alpha-oxidation serves as a crucial alternative degradative route, particularly for branched-chain fatty acids like phytanic acid, which is derived from dietary sources. This pathway is also implicated in the metabolism of very long-chain fatty acids and the production of odd-chain fatty acids.

The alpha-oxidation of phytanic acid occurs entirely within the peroxisomes and involves a series of enzymatic reactions that ultimately shorten the fatty acid by one carbon, allowing the resulting pristanic acid to enter the beta-oxidation pathway. A central step in this process is the hydroxylation of the alpha-carbon to form a 2-hydroxyacyl-CoA intermediate.

The Core Signaling Pathway of Fatty Acid Alpha-Oxidation

The alpha-oxidation of a fatty acid is a multi-step process involving two key enzymes: phytanoyl-CoA 2-hydroxylase (PhyH) and 2-hydroxyacyl-CoA lyase (HACL1).

  • Activation: The fatty acid is first activated to its corresponding acyl-CoA ester by an acyl-CoA synthetase.

  • Hydroxylation: The acyl-CoA is then hydroxylated at the C-2 position by PhyH, an Fe(II) and 2-oxoglutarate-dependent dioxygenase, to yield a 2-hydroxyacyl-CoA.

  • Cleavage: The 2-hydroxyacyl-CoA is subsequently cleaved by HACL1, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into a fatty aldehyde that is one carbon shorter and formyl-CoA.

  • Oxidation: The resulting fatty aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase, and the formyl-CoA is metabolized to formate (B1220265) and eventually CO2.

Fatty_Acid_Alpha_Oxidation cluster_peroxisome Peroxisome Fatty_Acid Fatty Acid (e.g., Phytanic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Phytanoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA PhyH Phytanoyl-CoA 2-Hydroxylase (PhyH) Fatty_Acyl_CoA->PhyH O2, Fe(II), 2-Oxoglutarate Hydroxyacyl_CoA 2-Hydroxyacyl-CoA (e.g., 2-Hydroxyphytanoyl-CoA) PhyH->Hydroxyacyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Hydroxyacyl_CoA->HACL1 Thiamine Pyrophosphate (TPP) Fatty_Aldehyde Fatty Aldehyde (n-1) (e.g., Pristanal) HACL1->Fatty_Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Fatty_Aldehyde->Aldehyde_Dehydrogenase NAD+ Shortened_Fatty_Acid Shortened Fatty Acid (e.g., Pristanic Acid) Aldehyde_Dehydrogenase->Shortened_Fatty_Acid Beta_Oxidation Beta-Oxidation Shortened_Fatty_Acid->Beta_Oxidation

Caption: The peroxisomal fatty acid alpha-oxidation pathway.

The Role of this compound

The involvement of a specific fatty acyl-CoA in the hydroxylation step of alpha-oxidation is determined by the substrate specificity of phytanoyl-CoA 2-hydroxylase (PhyH). Studies have shown that human PhyH is active towards 3-methyl-branched acyl-CoAs, including phytanoyl-CoA and other 3-methylacyl-CoA esters with chain lengths down to seven carbons. However, PhyH does not show any activity towards straight-chain acyl-CoAs. This indicates that This compound is not a direct product of the PhyH-catalyzed step in the canonical alpha-oxidation pathway for branched-chain fatty acids.

While PhyH is specific, the subsequent enzyme, 2-hydroxyacyl-CoA lyase (HACL1), exhibits a broader substrate range. HACL1 is capable of cleaving not only 2-hydroxy-3-methylacyl-CoAs but also straight-chain 2-hydroxy long-chain fatty acyl-CoAs. This suggests that if this compound were to be formed through an alternative mechanism, it would likely be a substrate for HACL1, leading to the production of heptanal (B48729) and formyl-CoA.

The formation of straight-chain 2-hydroxy fatty acids is known to occur in mammals, catalyzed by fatty acid 2-hydroxylase (FA2H). These 2-hydroxy fatty acids can then be activated to their CoA esters and subsequently cleaved by HACL1 in the peroxisome. Therefore, the role of this compound in alpha-oxidation is likely tied to the metabolism of 2-hydroxycaprylic acid, should it be endogenously produced. The primary metabolic fate of caprylic acid (a C8 fatty acid) is, however, beta-oxidation.

Quantitative Data

Table 1: Kinetic Parameters of Actinobacterial 2-Hydroxyisobutyryl-CoA Lyase

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (s-1mM-1)
2-Hydroxyisobutyryl-CoAActinomycetospora chiangmaiensis1201.311

Table 2: Substrate Specificity of Human Phytanoyl-CoA 2-Hydroxylase (PhyH)

SubstrateRelative Activity
Phytanoyl-CoAHigh
3-Methylhexadecanoyl-CoAHigh
3-Methyl-branched acyl-CoAs (C7-C16)Active
3-Ethylacyl-CoAModerate
3-Propylacyl-CoALow
Straight-chain acyl-CoAsNo activity
2- or 4-Methyl-branched acyl-CoAsNo activity

Experimental Protocols

Expression and Purification of Recombinant Human 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

This protocol is a representative method based on commonly used techniques for the expression and purification of His-tagged recombinant proteins in E. coli.

Objective: To produce and purify recombinant human HACL1 for enzymatic assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human HACL1 cDNA with an N-terminal His6-tag

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and dialysis buffer (50 mM Tris-HCl, pH 7.5)

Protocol:

  • Transformation: Transform the HACL1 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes of wash buffer. Elute the His-tagged HACL1 with 5 column volumes of elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole.

  • Protein Quantification and Storage: Determine the protein concentration using a Bradford or BCA assay. Aliquot the purified protein and store at -80°C.

HACL1_Purification Transformation 1. Transformation of E. coli Starter_Culture 2. Overnight Starter Culture Transformation->Starter_Culture Large_Culture 3. Large-Scale Culture Growth Starter_Culture->Large_Culture Induction 4. IPTG Induction Large_Culture->Induction Harvest 5. Cell Harvest (Centrifugation) Induction->Harvest Lysis 6. Cell Lysis (Sonication) Harvest->Lysis Clarification 7. Lysate Clarification (Centrifugation) Lysis->Clarification Purification 8. Ni-NTA Affinity Chromatography Clarification->Purification Dialysis 9. Dialysis Purification->Dialysis Storage 10. Quantification & Storage Dialysis->Storage

Caption: Workflow for recombinant HACL1 expression and purification.

HPLC-Based Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is adapted from a method developed for the non-radioactive assay of HACL1.

Objective: To measure the enzymatic activity of HACL1 by quantifying the aldehyde product.

Materials:

  • Purified recombinant HACL1

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 0.8 mM MgCl2, 20 µM Thiamine Pyrophosphate)

  • Substrate: 2-hydroxyacyl-CoA (e.g., 2-hydroxyoctadecanoyl-CoA)

  • Derivatization reagent: Cyclohexane-1,3-dione solution in ammonium (B1175870) acetate (B1210297) and acetic acid

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate, and purified HACL1 enzyme. The final volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Derivatization: Add the cyclohexane-1,3-dione derivatization reagent to the reaction mixture. Heat at 80°C for 60-90 minutes to form a fluorescent derivative of the aldehyde product.

  • HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

  • Quantification: Quantify the aldehyde product by comparing the peak area to a standard curve prepared with a known concentration of the corresponding aldehyde.

GC-MS Analysis of Fatty Acid Alpha-Oxidation Products

This protocol provides a general workflow for the analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS).

Objective: To identify and quantify the fatty acid products of alpha-oxidation.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., deuterated fatty acids)

  • Solvents for extraction (e.g., chloroform, methanol, hexane)

  • Derivatization agent (e.g., BF3-methanol or BSTFA)

  • GC-MS system with a suitable capillary column

Protocol:

  • Lipid Extraction: Extract total lipids from the biological sample using a method such as the Folch or Bligh-Dyer procedure, after adding internal standards.

  • Saponification/Transesterification: Cleave the fatty acids from complex lipids by saponification (using KOH or NaOH) or transesterification to fatty acid methyl esters (FAMEs) using BF3-methanol.

  • Derivatization (if necessary): If free fatty acids were extracted, derivatize them to a more volatile form (e.g., FAMEs or trimethylsilyl (B98337) esters) for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The fatty acid derivatives are separated on the GC column based on their volatility and polarity and then detected by the mass spectrometer.

  • Data Analysis: Identify the fatty acid derivatives based on their retention times and mass spectra. Quantify the fatty acids by comparing their peak areas to the peak areas of the internal standards.

Conclusion

The role of this compound in fatty acid alpha-oxidation is best understood within the context of the substrate specificities of the key enzymes of this pathway. While the formation of this compound from capryloyl-CoA via the canonical PhyH-catalyzed step is unlikely due to the enzyme's specificity for 3-methyl-branched substrates, its degradation by HACL1 is plausible if it is generated through other cellular processes. Further research is needed to elucidate the potential sources of straight-chain 2-hydroxy fatty acids and their contribution to cellular metabolism. The experimental protocols and data presented in this guide provide a framework for investigating the activity of alpha-oxidation enzymes with a variety of substrates and for quantifying the products of this important metabolic pathway. A deeper understanding of the substrate range and kinetics of these enzymes will be invaluable for researchers in the fields of metabolic diseases and drug development.

Enzymatic Synthesis of 2-Hydroxycapryloyl-CoA: A Technical Guide for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of a robust enzymatic methodology for the synthesis of 2-hydroxycapryloyl-CoA, a crucial intermediate for in vitro studies in drug development and metabolic research. The described two-step enzymatic cascade offers a highly specific and efficient alternative to traditional chemical synthesis routes, yielding a product of high purity suitable for sensitive biological assays. Detailed experimental protocols for enzyme expression and purification, enzymatic synthesis, and product purification are presented. Furthermore, this guide summarizes key quantitative data for the enzymes involved and illustrates the relevant metabolic pathway. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and metabolic engineering.

Introduction

2-Hydroxyacyl-CoAs are important metabolic intermediates, particularly in the peroxisomal alpha-oxidation of fatty acids. The availability of high-purity 2-hydroxyacyl-CoAs, such as this compound, is essential for the in vitro characterization of enzymes involved in their metabolism and for the screening of potential therapeutic agents that target these pathways. Traditional chemical synthesis of these molecules can be challenging, often resulting in low yields and the presence of impurities that can interfere with biological assays.

This guide details a two-step enzymatic synthesis of this compound from the readily available precursor, caprylic acid (octanoic acid). The first step involves the stereospecific hydroxylation of caprylic acid to 2-hydroxyoctanoic acid, followed by the ligation of the hydroxylated fatty acid to Coenzyme A (CoA). This enzymatic approach ensures high specificity and yield, providing a reliable source of this compound for in vitro research applications.

Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound is accomplished through a two-step process, as illustrated in the workflow diagram below.

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Ligation to CoA Caprylic_Acid Caprylic Acid (Octanoic Acid) FA2H Fatty Acid 2-Hydroxylase (e.g., P450 BM-3 mutant) Caprylic_Acid->FA2H Substrate 2_Hydroxyoctanoic_Acid 2-Hydroxyoctanoic Acid FA2H->2_Hydroxyoctanoic_Acid Product 2_Hydroxyoctanoic_Acid_2 2-Hydroxyoctanoic Acid 2_Hydroxyoctanoic_Acid->2_Hydroxyoctanoic_Acid_2 ACS Acyl-CoA Synthetase (Medium-Chain) 2_Hydroxyoctanoic_Acid_2->ACS 2_Hydroxycapryloyl_CoA This compound ACS->2_Hydroxycapryloyl_CoA AMP_PPi AMP + PPi ACS->AMP_PPi CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS

Enzymatic synthesis of this compound workflow.

Experimental Protocols

Step 1: Enzymatic Hydroxylation of Caprylic Acid

This protocol utilizes a directed evolution mutant of the self-sufficient cytochrome P450 BM-3 from Bacillus megaterium, which has been engineered for enhanced activity towards medium-chain fatty acids.

3.1.1. Enzyme Expression and Purification

The P450 BM-3 mutant (e.g., the triple mutant Phe87Val, Leu188Gln, Ala74Gly) can be expressed in E. coli and purified using affinity chromatography. A detailed protocol for the expression and purification of P450 BM-3 mutants has been previously described and can be adapted for this purpose.

3.1.2. Hydroxylation Reaction

ComponentFinal Concentration
Potassium Phosphate (B84403) Buffer (pH 7.4)100 mM
Purified P450 BM-3 mutant1-5 µM
Caprylic Acid (Octanoic Acid)10 mM
NADPH20 mM
Total Volume 10 mL

Protocol:

  • Prepare the reaction mixture by combining the potassium phosphate buffer, caprylic acid, and purified enzyme in a suitable reaction vessel.

  • Initiate the reaction by the addition of NADPH.

  • Incubate the reaction at 30°C with gentle agitation for 4-6 hours.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) after derivatization.

  • Upon completion, terminate the reaction by acidification to pH 3.0 with 6M HCl.

  • Extract the 2-hydroxyoctanoic acid with an equal volume of ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the crude 2-hydroxyoctanoic acid.

Step 2: Ligation of 2-Hydroxyoctanoic Acid to CoA

This step employs a medium-chain acyl-CoA synthetase (ACS). While a specific ACS with high activity towards 2-hydroxyoctanoic acid has not been fully characterized, the inhibitory effect of 2-hydroxyoctanoic acid on medium-chain ACS suggests that it can serve as a substrate. Rational mutagenesis of existing ACS enzymes, such as the acetyl-CoA synthetase from Pseudomonas chlororaphis, can be employed to enhance activity towards 2-hydroxyoctanoic acid.

3.2.1. Enzyme Expression and Purification

A suitable medium-chain acyl-CoA synthetase can be expressed in E. coli with a His-tag and purified using immobilized metal affinity chromatography (IMAC).

3.2.2. Ligation Reaction

ComponentFinal Concentration
Tris-HCl Buffer (pH 7.5)100 mM
Purified Acyl-CoA Synthetase2-10 µM
2-Hydroxyoctanoic Acid5 mM
Coenzyme A (lithium salt)10 mM
ATP10 mM
MgCl₂10 mM
Total Volume 5 mL

Protocol:

  • Combine the Tris-HCl buffer, 2-hydroxyoctanoic acid, Coenzyme A, ATP, and MgCl₂ in a reaction vessel.

  • Initiate the reaction by adding the purified acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the formation of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724).

  • Centrifuge the mixture to precipitate the enzyme and other proteins.

  • The supernatant containing the this compound is then subjected to purification.

Purification of this compound

The final product can be purified from the reaction mixture using solid-phase extraction (SPE) followed by RP-HPLC.

Protocol:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the ligation reaction onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water) to remove salts and other hydrophilic impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

  • Reverse-Phase HPLC (RP-HPLC):

    • The eluted fraction from the SPE can be further purified using a C18 RP-HPLC column.

    • A gradient of acetonitrile in a phosphate buffer (e.g., 50 mM potassium phosphate, pH 5.5) is typically used for elution.

    • Monitor the elution profile at 260 nm (the absorbance maximum of the adenine (B156593) ring of CoA).

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the purified fractions to obtain the final product as a white powder.

Quantitative Data

The following tables summarize the kinetic parameters of the enzymes involved in the synthesis of this compound. Note that the data for the P450 BM-3 mutant is for a related substrate, and the data for the acyl-CoA synthetase is for a wild-type enzyme with a non-hydroxylated substrate, providing a baseline for expected activity.

Table 1: Kinetic Parameters of P450 BM-3 Mutant (Phe87Val, Leu188Gln, Ala74Gly) with Indole

ParameterValueReference
kcat (s-1)2.73[1][2]
Km (mM)2.0[1][2]
Catalytic Efficiency (M-1s-1)1365[1][2]

Table 2: Kinetic Parameters of a Medium-Chain Acyl-CoA Synthetase

SubstrateKi of 2-Hydroxyoctanoic Acid (µM)Reference
Hexanoic Acid500[3]

Biological Context: Peroxisomal Alpha-Oxidation

2-Hydroxyacyl-CoAs are key intermediates in the peroxisomal alpha-oxidation pathway, which is responsible for the degradation of branched-chain fatty acids and 2-hydroxy fatty acids. The pathway involves the sequential action of several enzymes, leading to the shortening of the fatty acid chain by one carbon atom.

Alpha_Oxidation_Pathway Fatty_Acid 2-Hydroxy Straight-Chain Fatty Acid ACS Acyl-CoA Synthetase Fatty_Acid->ACS 2_Hydroxyacyl_CoA 2-Hydroxyacyl-CoA ACS->2_Hydroxyacyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase 1 2_Hydroxyacyl_CoA->HACL1 Formyl_CoA Formyl-CoA HACL1->Formyl_CoA n-1_Aldehyde (n-1) Aldehyde HACL1->n-1_Aldehyde FALDH Fatty Aldehyde Dehydrogenase n-1_Aldehyde->FALDH n-1_Fatty_Acid (n-1) Fatty Acid FALDH->n-1_Fatty_Acid

Peroxisomal alpha-oxidation of 2-hydroxy fatty acids.

Understanding this pathway is crucial for interpreting the results of in vitro studies using this compound, as it provides the physiological context for its metabolism.[4]

Conclusion

The enzymatic synthesis route detailed in this guide provides a reliable and efficient method for producing high-purity this compound for a variety of in vitro applications. By leveraging the specificity of enzymes, this approach overcomes many of the limitations of traditional chemical synthesis. The provided protocols and data serve as a valuable resource for researchers in drug discovery and metabolic research, facilitating the study of pathways involving 2-hydroxyacyl-CoAs and the development of novel therapeutics. Further optimization of the acyl-CoA synthetase step through protein engineering could lead to even more efficient production of this important molecule.

References

An In-depth Technical Guide to the Discovery and Characterization of 2-Hydroxycapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycapryloyl-CoA is a pivotal intermediate in the alpha-oxidation of medium-chain fatty acids, a catabolic pathway primarily occurring in the peroxisomes. Its discovery and characterization are intrinsically linked to the broader investigation of fatty acid metabolism, particularly the breakdown of substrates that cannot be processed through conventional beta-oxidation. This guide provides a comprehensive overview of this compound, detailing its metabolic context, the enzymes involved in its synthesis and degradation, and the analytical techniques employed for its characterization. While direct quantitative data for this compound is not extensively available, this document compiles relevant data from closely related molecules to provide a functional understanding. Experimental protocols and metabolic pathway diagrams are included to facilitate further research and application in drug development.

Discovery and Metabolic Significance

The discovery of this compound is not attributed to a single, isolated event but rather emerged from the systematic elucidation of the alpha-oxidation pathway for fatty acids. This metabolic route is essential for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and also contributes to the metabolism of straight-chain fatty acids.[1][2][3][4] The pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid.

2-Hydroxyacyl-CoAs were identified as key intermediates in this process. The pathway for a straight-chain fatty acid like caprylic acid (octanoic acid) involves its initial 2-hydroxylation, followed by activation to its coenzyme A thioester, forming this compound.[1] This intermediate is then cleaved to yield heptanal (B48729) (an n-1 aldehyde) and formyl-CoA.[1][4]

The significance of this compound and the alpha-oxidation pathway is underscored by its role in cellular lipid homeostasis and its implications in certain metabolic disorders. For instance, defects in alpha-oxidation lead to the accumulation of phytanic acid, causing Refsum's disease, a severe neurological disorder.[2]

Biosynthesis and Degradation of this compound

The metabolism of this compound involves a series of enzymatic reactions, primarily localized within the peroxisomes. The key enzymes and their functions are outlined below.

Biosynthesis

The formation of this compound is a two-step process:

  • 2-Hydroxylation of Caprylic Acid: The initial and rate-limiting step is the hydroxylation of caprylic acid at the C-2 position to form 2-hydroxycaprylic acid. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[5] FA2H is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid.

  • Activation to Acyl-CoA: The resulting 2-hydroxycaprylic acid is then activated to its coenzyme A ester, this compound, by an Acyl-CoA Synthetase . This reaction requires ATP and coenzyme A.[1]

Degradation

The primary degradation pathway for this compound is through the action of:

  • 2-Hydroxyacyl-CoA Lyase (HACL): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, located in the peroxisomes, catalyzes the cleavage of this compound.[1][4] The reaction yields heptanal and formyl-CoA .[1][4] Formyl-CoA is subsequently metabolized to formate (B1220265) and ultimately to carbon dioxide.

In certain anaerobic bacteria, a different fate for 2-hydroxyacyl-CoAs has been observed:

  • 2-Hydroxyacyl-CoA Dehydratase: This enzyme catalyzes the dehydration of (R)-2-hydroxyacyl-CoAs to the corresponding enoyl-CoA.

Quantitative Data

Direct quantitative data for the enzymatic reactions involving this compound is scarce in the literature. However, data from studies on homologous enzymes and related substrates provide valuable insights into the potential kinetics. The following tables summarize relevant kinetic parameters for key enzyme families.

Table 1: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase (HACL) with a Related Substrate

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Recombinant Human 2-HPCL2-hydroxy-3-methylhexadecanoyl-CoA~5Not specified[1] (Data inferred from graphical representation)
Recombinant Human 2-HPCL2-hydroxyoctadecanoyl-CoA~10Not specified[1] (Data inferred from graphical representation)

Note: 2-HPCL (2-hydroxyphytanoyl-CoA lyase) is a type of HACL.

Table 2: Substrate Specificity of Butyryl-CoA Transferases (Related to Acyl-CoA metabolism)

EnzymeSubstrateRelative Activity (%)Reference
E. hallii Butyryl-CoA Transferase2-Hydroxybutyrate100
E. hallii Butyryl-CoA Transferase3-Hydroxybutyrate25
E. hallii Butyryl-CoA TransferaseLactate45

Note: This table illustrates the ability of related enzymes to process hydroxylated acyl moieties, suggesting that enzymes involved in caproyl-CoA metabolism may also have some affinity for this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This two-step protocol is based on the known biosynthetic pathway.

Step 1: Production of (R)-2-Hydroxycaprylic Acid using Fatty Acid 2-Hydroxylase (FA2H)

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1 mM NADPH

    • 100 µM Caprylic acid

    • Microsomal fraction containing FA2H (or purified recombinant FA2H)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Extraction: Stop the reaction by adding an equal volume of ice-cold 0.1 M citric acid. Extract the lipids twice with two volumes of ethyl acetate.

  • Purification: Evaporate the organic solvent under a stream of nitrogen. The resulting 2-hydroxycaprylic acid can be further purified by silica (B1680970) gel chromatography.

Step 2: Acyl-CoA Synthesis

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 1 mM (R)-2-Hydroxycaprylic acid

    • Purified Acyl-CoA Synthetase

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Analysis: The formation of this compound can be monitored by HPLC or LC-MS/MS.

Analysis of this compound by LC-MS/MS

This method is adapted from protocols for the analysis of various acyl-CoA species.

  • Sample Preparation:

    • Extract acyl-CoAs from cell or tissue samples by homogenization in a suitable solvent (e.g., 10% trichloroacetic acid or acetonitrile/isopropanol/water).

    • Centrifuge to pellet proteins and debris.

    • The supernatant containing the acyl-CoAs can be concentrated by lyophilization or evaporation.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 15 minutes).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Use a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) to monitor for the specific precursor and product ions of this compound. The exact m/z values would need to be calculated based on its chemical formula.

Visualizations

Metabolic Pathway of this compound

Alpha_Oxidation Caprylic_Acid Caprylic Acid Two_Hydroxycaprylic_Acid (R)-2-Hydroxycaprylic Acid Caprylic_Acid->Two_Hydroxycaprylic_Acid FA2H (NADPH, O2) Two_Hydroxycapryloyl_CoA This compound Two_Hydroxycaprylic_Acid->Two_Hydroxycapryloyl_CoA Acyl-CoA Synthetase (ATP, CoA) Heptanal Heptanal Two_Hydroxycapryloyl_CoA->Heptanal HACL (TPP) Formyl_CoA Formyl-CoA Two_Hydroxycapryloyl_CoA->Formyl_CoA HACL (TPP)

Caption: Alpha-oxidation pathway of caprylic acid.

Experimental Workflow for Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start Caprylic Acid Step1 2-Hydroxylation (FA2H) Start->Step1 Intermediate 2-Hydroxycaprylic Acid Step1->Intermediate Step2 CoA Ligation (Acyl-CoA Synthetase) Intermediate->Step2 Product This compound Step2->Product Purification Purification (HPLC) Product->Purification Enzyme_Assay Enzymatic Assay (HACL activity) Product->Enzyme_Assay Analysis Structural Analysis (LC-MS/MS, NMR) Purification->Analysis

Caption: Workflow for synthesis and characterization.

Role in Drug Development

The enzymes involved in the alpha-oxidation pathway, particularly FA2H and HACL, represent potential targets for drug development.

  • FA2H Inhibition: Modulation of FA2H activity could be relevant in diseases where the levels of 2-hydroxylated sphingolipids are dysregulated, such as in certain neurological disorders and skin conditions.[5]

  • HACL Modulation: Given the role of alpha-oxidation in the metabolism of dietary fatty acids, targeting HACL could be a strategy for managing metabolic disorders.

The development of specific assays for this compound and other 2-hydroxyacyl-CoAs is crucial for screening potential drug candidates that target this pathway.

Conclusion

This compound is a key, albeit often overlooked, intermediate in fatty acid metabolism. While its direct discovery is intertwined with the broader exploration of alpha-oxidation, its characterization is fundamental to understanding the nuances of lipid catabolism. The enzymes responsible for its turnover, FA2H and HACL, are gaining recognition as potential therapeutic targets. Further research, including the development of specific quantitative assays and the synthesis of stable isotope-labeled standards, will be instrumental in fully elucidating the roles of this compound in health and disease and in advancing drug discovery efforts in this area.

References

Unraveling the Enzymatic Synthesis of 2-Hydroxycapryloyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, Sweden – December 5, 2025 – In the intricate landscape of cellular metabolism, the identification of enzymes responsible for the production of specific metabolites is paramount for understanding physiological processes and developing targeted therapeutics. This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-hydroxycapryloyl-CoA, a crucial intermediate in fatty acid metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders.

Executive Summary

The primary enzyme responsible for the production of this compound has been identified as Phytanoyl-CoA Dioxygenase (PHYH) . This peroxisomal enzyme, traditionally known for its role in the alpha-oxidation of branched-chain fatty acids, has been shown to exhibit activity towards straight-chain acyl-CoA esters, including octanoyl-CoA, the precursor to this compound. This guide details the enzymatic reaction, substrate specificity, and cofactor requirements of PHYH. Furthermore, it provides detailed experimental protocols for the expression and purification of recombinant PHYH and the subsequent enzymatic assay to quantify the production of this compound.

The Key Enzyme: Phytanoyl-CoA Dioxygenase (PHYH)

Phytanoyl-CoA Dioxygenase (also known as Phytanoyl-CoA alpha-hydroxylase) is a peroxisomal enzyme that plays a critical role in the alpha-oxidation pathway of fatty acids.[1] While its best-characterized function is the 2-hydroxylation of phytanoyl-CoA, a branched-chain fatty acid, evidence demonstrates its broader substrate specificity.

The UniProt database entry for human PHYH explicitly documents its catalytic activity on octanoyl-CoA, the activated form of caprylic acid, to produce 2-hydroxyoctanoyl-CoA (this compound).[2] The reaction is as follows:

Octanoyl-CoA + 2-oxoglutarate + O₂ → 2-Hydroxyoctanoyl-CoA + Succinate (B1194679) + CO₂ [2]

This finding is significant as it extends the known metabolic capabilities of PHYH to include medium-chain fatty acids.

Substrate Specificity

The substrate specificity of PHYH has been a subject of investigation. While it is highly active towards its primary substrate, phytanoyl-CoA, it also processes other 3-methyl-branched acyl-CoAs. Crucially for this guide, PHYH catalyzes the 2-hydroxylation of straight-chain acyl-CoA esters with a chain length longer than four carbon atoms. However, there are conflicting reports regarding its activity on long-chain fatty acids, with some studies indicating no activity towards long and very long straight-chain acyl-CoAs. This suggests a potential preference for medium to long-chain substrates, including octanoyl-CoA.

Cofactor Requirements

The catalytic activity of PHYH is dependent on several cofactors:

  • Fe(II): As a dioxygenase, PHYH requires a ferrous iron atom at its active site for catalysis.[3][4]

  • 2-Oxoglutarate: This molecule is a co-substrate in the reaction and is converted to succinate and CO₂.[3][4]

  • Ascorbate (B8700270): While not consumed in the reaction, ascorbate is required to maintain the iron in its reduced Fe(II) state.

  • ATP/GTP and Mg²⁺: Some studies have reported an unexpected requirement for ATP or GTP and magnesium ions for optimal activity, although the precise mechanism for this is not fully elucidated.

Quantitative Data

SubstrateKₘ (µM)Notes
Phytanoyl-CoA29.5In the presence of SCP2
3-Methylhexadecanoyl-CoA40.8
Hexadecanoyl-CoA29.1In the presence of SCP2

Table 1: Michaelis Constants (Kₘ) of Human Phytanoyl-CoA Dioxygenase for Various Substrates. Data sourced from UniProt.[2]

Further research is required to determine the Kₘ and Vₘₐₓ of PHYH for octanoyl-CoA to fully characterize its efficiency in producing this compound.

Experimental Protocols

Expression and Purification of Recombinant Human PHYH

The production of active recombinant human PHYH is essential for in vitro studies. The following protocol outlines a general procedure for its expression in E. coli and subsequent purification.

3.1.1. Gene Synthesis and Vector Construction:

  • The human PHYH gene (NCBI Gene ID: 5264) can be synthesized and codon-optimized for expression in E. coli.

  • The synthesized gene should be cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

3.1.2. Expression in E. coli:

  • Transform the expression vector into a suitable E. coli strain, such as BL21(DE3).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to culture the cells at a lower temperature, such as 18-25°C, for 16-24 hours to enhance protein solubility.

  • Harvest the cells by centrifugation.

3.1.3. Purification by Immobilized Metal Affinity Chromatography (IMAC):

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the His-tagged PHYH protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Assay for this compound Production

This protocol describes a method to measure the activity of recombinant PHYH in converting octanoyl-CoA to this compound.

3.2.1. Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 100 µL:

  • 50 mM Tris-HCl, pH 7.5

  • 100-200 µM Octanoyl-CoA

  • 500 µM 2-Oxoglutarate

  • 1 mM Ascorbate

  • 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O

  • 1 mM ATP or GTP

  • 1 mM MgCl₂

  • 1-5 µg of purified recombinant PHYH

3.2.2. Reaction Procedure:

  • Pre-incubate the reaction mixture without the enzyme and octanoyl-CoA at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme and octanoyl-CoA.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating at 95°C for 5 minutes.

  • Centrifuge the mixture to pellet the precipitated protein.

3.2.3. Product Detection and Quantification by LC-MS/MS: The product, this compound, can be detected and quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of acetonitrile in water, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for octanoyl-CoA and 2-hydroxyoctanoyl-CoA.

    • Octanoyl-CoA: Monitor the transition corresponding to the loss of the CoA moiety.

    • 2-Hydroxyoctanoyl-CoA: Monitor the transition corresponding to the hydroxylated acyl-CoA.

  • Quantification: Use a standard curve of authentic this compound to quantify the amount of product formed.

Visualizations

Alpha_Oxidation_of_Octanoyl_CoA cluster_peroxisome Peroxisome cluster_cofactors Cofactors cluster_products Byproducts octanoyl_coa Octanoyl-CoA phyh PHYH octanoyl_coa->phyh two_hydroxy This compound phyh->two_hydroxy succinate Succinate phyh->succinate co2 CO₂ phyh->co2 o2 O₂ o2->phyh two_og 2-Oxoglutarate two_og->phyh fe2 Fe(II) fe2->phyh

Caption: Production of this compound by PHYH.

Experimental_Workflow cluster_expression Recombinant PHYH Expression cluster_purification Purification cluster_assay Enzymatic Assay cluster_analysis Analysis gene PHYH Gene Synthesis & Vector Construction transform Transformation into E. coli gene->transform induce Induction of Protein Expression transform->induce harvest Cell Harvesting induce->harvest lysis Cell Lysis harvest->lysis imac IMAC Purification lysis->imac dialysis Dialysis & Storage imac->dialysis reaction Enzymatic Reaction Setup dialysis->reaction incubation Incubation reaction->incubation quench Reaction Quenching incubation->quench lcms LC-MS/MS Analysis quench->lcms quant Quantification of This compound lcms->quant

Caption: Experimental workflow for PHYH activity assay.

Conclusion

This technical guide has identified Phytanoyl-CoA Dioxygenase (PHYH) as the key enzyme responsible for the synthesis of this compound from octanoyl-CoA. The provided information on its substrate specificity, cofactor requirements, and detailed experimental protocols will serve as a valuable resource for researchers in the field of fatty acid metabolism. Further investigation into the kinetic parameters of PHYH with octanoyl-CoA will provide a more complete understanding of this important metabolic reaction. This knowledge is crucial for elucidating the role of this compound in health and disease and for the development of novel therapeutic strategies targeting metabolic pathways.

References

The Metabolism of 2-Hydroxycapryloyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathway of 2-hydroxycapryloyl-CoA, a key intermediate in the peroxisomal alpha-oxidation of medium-chain fatty acids. We will detail its metabolic precursor, the enzymatic conversion to its downstream metabolites, and the regulatory mechanisms governing this pathway. This guide includes a summary of available quantitative data, detailed experimental protocols for the synthesis of this compound and the assay of its primary metabolic enzyme, and visualizations of the metabolic and signaling pathways to facilitate a comprehensive understanding for researchers in lipid metabolism and drug development.

Introduction

The alpha-oxidation of fatty acids is a critical metabolic pathway, particularly for the degradation of branched-chain and 2-hydroxylated fatty acids that are not substrates for the more common beta-oxidation pathway. This process occurs primarily in peroxisomes and involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This compound, an 8-carbon 2-hydroxyacyl-CoA, is an important intermediate in the alpha-oxidation of straight-chain fatty acids. Understanding the intricacies of its metabolism is crucial for elucidating the pathophysiology of certain metabolic disorders and for the development of targeted therapeutic interventions.

The Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process that begins with the hydroxylation and activation of its precursor, caprylic acid (octanoic acid), and culminates in the production of downstream metabolites that can enter other metabolic pathways.

Precursor of this compound

The primary precursor of this compound is Capryloyl-CoA . The metabolic sequence is as follows:

  • Hydroxylation: Capryloyl-CoA is hydroxylated at the alpha-carbon (C2) position to form this compound. This reaction is catalyzed by a hydroxylase.

  • Activation: Alternatively, caprylic acid can first be hydroxylated to 2-hydroxycaprylic acid, which is then activated to its coenzyme A ester, this compound, by an acyl-CoA synthetase.

Downstream Metabolites of this compound

This compound is cleaved by the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisome. This reaction yields two primary downstream metabolites:

  • Heptanal (B48729): An (n-1) aldehyde, which is a 7-carbon aldehyde. Heptanal is subsequently oxidized to heptanoic acid by an aldehyde dehydrogenase. Heptanoic acid can then be further metabolized.

  • Formyl-CoA: A one-carbon unit that is rapidly hydrolyzed to formate (B1220265). Formate can then be converted to carbon dioxide or utilized in other one-carbon metabolic pathways.[1][2][3]

The overall degradation of 2-hydroxy straight-chain fatty acids, such as 2-hydroxycaprylic acid, involves their activation to the corresponding acyl-CoA ester, followed by the cleavage of this intermediate by HACL1.[3]

Quantitative Data

Table 1: Kinetic Parameters of Actinobacterial 2-Hydroxyacyl-CoA Lyase with 2-Hydroxyisobutyryl-CoA

ParameterValue
Km120 µM
kcat1.3 s-1
Catalytic Efficiency (kcat/Km)11 s-1mM-1

Note: These values are for a bacterial enzyme with a C4 substrate and should be considered as a proxy. Further research is needed to determine the specific kinetic parameters for mammalian HACL1 with this compound.

Experimental Protocols

Synthesis of 2-Hydroxyoctanoyl-CoA

A general chemo-enzymatic method can be employed for the synthesis of 2-hydroxyoctanoyl-CoA. This protocol is adapted from methods for the synthesis of other acyl-CoAs.[4]

Principle:

This two-step protocol involves the activation of 2-hydroxyoctanoic acid with carbonyldiimidazole (CDI), followed by thioesterification with coenzyme A.

Materials:

  • 2-hydroxyoctanoic acid

  • Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA), free acid

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, 0.5 M

  • Liquid nitrogen

  • Lyophilizer

  • HPLC system for purification

Procedure:

  • Activation of 2-Hydroxyoctanoic Acid:

    • Dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous THF.

    • Add 2-hydroxyoctanoic acid (0.031 mmol, 4.8 equivalents) to the CDI solution.

    • Stir the mixture at room temperature for 1 hour.

  • Thioesterification with Coenzyme A:

    • Dissolve 5 mg of CoA (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M NaHCO3 solution.

    • Add the CoA solution to the activated 2-hydroxyoctanoic acid mixture.

    • Stir the reaction for 45 minutes at room temperature.

  • Quenching and Lyophilization:

    • Flash freeze the reaction mixture in liquid nitrogen.

    • Lyophilize the frozen sample overnight to remove solvents.

  • Purification:

    • Dissolve the lyophilized powder in water.

    • Purify the 2-hydroxyoctanoyl-CoA using reverse-phase HPLC. The product can be detected by monitoring absorbance at 260 nm.

2-Hydroxyacyl-CoA Lyase 1 (HACL1) Activity Assay

This protocol is adapted from methods used for measuring the activity of HACL1 with other 2-hydroxyacyl-CoA substrates.

Principle:

The activity of HACL1 is determined by measuring the formation of one of its products, heptanal or formyl-CoA. Quantification of formyl-CoA is often achieved by its conversion to formate, which can then be measured.

Materials:

  • Purified or recombinant HACL1 enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Magnesium chloride (MgCl2)

  • Thiamine pyrophosphate (TPP)

  • Synthesized 2-hydroxyoctanoyl-CoA (substrate)

  • Reagents for detecting heptanal (e.g., by derivatization followed by GC-MS or HPLC) or formate (e.g., using a formate dehydrogenase-coupled assay).

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and TPP.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Add the HACL1 enzyme to the pre-warmed reaction mixture.

    • Initiate the reaction by adding the 2-hydroxyoctanoyl-CoA substrate.

  • Incubation:

    • Incubate the reaction for a defined period, ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).

  • Product Quantification:

    • Heptanal Quantification: Heptanal can be derivatized (e.g., with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and analyzed by gas chromatography-mass spectrometry (GC-MS).

    • Formyl-CoA/Formate Quantification: Formyl-CoA is readily hydrolyzed to formate. Formate can be quantified using a coupled enzymatic assay where formate dehydrogenase reduces NAD+ to NADH, and the increase in absorbance at 340 nm is measured.

Signaling Pathways and Regulation

The peroxisomal alpha-oxidation pathway is regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that acts as a transcription factor.[1]

Mechanism of Regulation:

  • Ligand Activation: Fatty acids and their derivatives, which are increased during periods of energy deprivation or a high-fat diet, act as ligands for PPARα.

  • Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Activation: This binding recruits coactivator proteins, leading to the increased transcription of genes involved in fatty acid transport and oxidation, including enzymes of the peroxisomal alpha- and beta-oxidation pathways.[1]

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway Capryloyl_CoA Capryloyl-CoA Hydroxycapryloyl_CoA This compound Capryloyl_CoA->Hydroxycapryloyl_CoA Hydroxylase Heptanal Heptanal Hydroxycapryloyl_CoA->Heptanal HACL1 Formyl_CoA Formyl-CoA Hydroxycapryloyl_CoA->Formyl_CoA HACL1 Heptanoic_Acid Heptanoic Acid Heptanal->Heptanoic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Hydrolysis CO2 CO2 Formate->CO2

Caption: Metabolic pathway of this compound.

Experimental Workflow for HACL1 Activity Assay

Experimental_Workflow Start Prepare Reaction Mixture (Buffer, MgCl2, TPP) Preincubation Pre-incubate at 37°C Start->Preincubation AddEnzyme Add HACL1 Enzyme Preincubation->AddEnzyme AddSubstrate Add this compound (Initiate Reaction) AddEnzyme->AddSubstrate Incubation Incubate for a Defined Time AddSubstrate->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify Products (Heptanal or Formate) Termination->Quantification

Caption: Experimental workflow for HACL1 activity assay.

PPARα Signaling Pathway

PPARa_Signaling Fatty_Acids Fatty Acids (Ligands) PPARa PPARα Fatty_Acids->PPARa binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR heterodimerizes with RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE binds to Transcription Increased Transcription of Target Genes (e.g., HACL1) PPRE->Transcription recruits Coactivators Coactivators Coactivators->Transcription recruits

Caption: PPARα signaling pathway in fatty acid oxidation.

Conclusion

The metabolism of this compound via the peroxisomal alpha-oxidation pathway is a fundamental process in lipid metabolism. This guide has provided a comprehensive overview of its precursor, downstream metabolites, the key enzyme HACL1, and its regulation by PPARα. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating this pathway. Further research, particularly in determining the specific kinetic parameters of mammalian HACL1 with medium-chain substrates, will be crucial for a more complete understanding and for the development of novel therapeutic strategies for related metabolic disorders.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 2-Hydroxycapryloyl-CoA in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxycapryloyl-CoA. Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, and their accurate quantification is essential for understanding cellular metabolism and disease states.[1] this compound is an intermediate in the peroxisomal alpha-oxidation of straight-chain fatty acids.[2] This protocol provides a comprehensive workflow, including sample extraction from cultured cells, chromatographic separation, and mass spectrometric detection, suitable for researchers in metabolic studies and drug development.

Introduction

Coenzyme A (CoA) and its thioester derivatives are pivotal in cellular metabolism, serving as key players in fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1][3] Specifically, 2-hydroxylated fatty acids, which are components of brain cerebrosides, are degraded through a peroxisomal alpha-oxidation pathway.[2] In this pathway, the fatty acid is first activated to its acyl-CoA derivative and then converted to a 2-hydroxyacyl-CoA intermediate.[2] This intermediate is subsequently cleaved by 2-hydroxyphytanoyl-CoA lyase.[2]

Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making the precise measurement of these molecules critical.[4] LC-MS/MS has become the primary technique for quantifying acyl-CoAs due to its high sensitivity and selectivity. This document presents a validated method for quantifying this compound, an 8-carbon 2-hydroxyacyl-CoA, using a straightforward sample preparation procedure and a rapid LC-MS/MS analysis.

Metabolic Pathway Context

This compound is an intermediate in the peroxisomal alpha-oxidation of fatty acids. This pathway is responsible for the breakdown of 2-hydroxy long-chain fatty acids. The process involves the activation of the fatty acid to its CoA ester, followed by cleavage into formyl-CoA and an aldehyde that is one carbon shorter.

Simplified Peroxisomal Alpha-Oxidation Pathway FA Fatty Acid (e.g., Nonanoic Acid) ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA Acyl-CoA (e.g., Nonanoyl-CoA) ACSL->AcylCoA HACL 2-Hydroxyacyl-CoA Lyase (HACL1) AcylCoA->HACL O2 HydroxyacylCoA 2-Hydroxyacyl-CoA (Target Analyte) HACL->HydroxyacylCoA Aldehyde n-1 Aldehyde (e.g., Octanal) HydroxyacylCoA->Aldehyde FormylCoA Formyl-CoA HydroxyacylCoA->FormylCoA ADH Aldehyde Dehydrogenase Aldehyde->ADH NAD+ -> NADH NextFA Fatty Acid (e.g., Octanoic Acid) ADH->NextFA

Caption: Peroxisomal alpha-oxidation of a fatty acid.

Experimental Workflow

The overall experimental procedure involves sample collection, protein precipitation and extraction of the acyl-CoA species, followed by LC-MS/MS analysis and data processing.

LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., ~1x10^6 cells) Spike 2. Spike Internal Standard (e.g., C17-CoA) Sample->Spike Extract 3. Add Extraction Solvent (e.g., Acetonitrile/Methanol/Water) Spike->Extract Vortex 4. Vortex & Incubate (-20°C for 30 min) Extract->Vortex Centrifuge 5. Centrifuge (15,000 x g, 10 min, 4°C) Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Inject 7. LC-MS/MS Injection Collect->Inject Process 8. Data Processing (Integration & Quantification) Inject->Process

Caption: General workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard (synthesis may be required or custom ordered)

  • Heptadecanoyl-CoA (C17-CoA) as Internal Standard (IS)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS Grade)

  • Ammonium Hydroxide (NH4OH) or Formic Acid

  • Cultured cells or tissue samples

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Analytical balance

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC with a Thermo TSQ Quantum Ultra or similar)[5]

  • Reversed-phase C8 or C18 column (e.g., Acquity 1.7 µm C8, 2.1 × 150 mm)[5]

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh and dissolve this compound and C17-CoA (IS) in separate vials with MeOH:Water (1:1) to obtain 1 mg/mL primary stock solutions.

  • Working Stock Mixture (10 µg/mL): Prepare a mixed working stock solution containing 10 µg/mL of this compound from its primary stock.

  • Internal Standard Working Solution (5 µg/mL): Prepare a 5 µg/mL working solution of C17-CoA.

  • Calibration Curve Standards: Perform serial dilutions of the working stock mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Add a fixed amount of the IS working solution to each standard. These standards should undergo the same extraction procedure as the samples.[5]

Sample Preparation Protocol (from Cultured Cells)
  • Cell Harvesting: Aspirate the culture medium and wash approximately 1-5 million adherent cells twice with ice-cold PBS.

  • Metabolism Quenching & Lysis: Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) directly to the plate. Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 5 µg/mL C17-CoA internal standard solution to each sample.

  • Homogenization: Vortex the mixture vigorously for 1 minute.

  • Protein Precipitation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is achieved using a reversed-phase column with a binary solvent gradient.[5] Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM).[5]

Liquid Chromatography Parameters
ParameterValue
Column Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm
Solvent A 15 mM Ammonium Hydroxide (NH4OH) in Water
Solvent B 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 4°C
LC Gradient Program
Time (min)% Solvent B
0.020
2.845
3.065
4.065
4.120
5.020
Mass Spectrometry Parameters

MS/MS parameters should be optimized by infusing standard solutions. Acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive ion mode.[6]

ParameterValue
Ionization Mode ESI Positive
Spray Voltage 3.0 kV
Capillary Temp. 320°C
Sheath Gas 30 (arbitrary units)
Collision Gas Argon at 1.5 mTorr
MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed. The precursor ion corresponds to [M+H]+ and the product ion results from the characteristic fragmentation of the CoA moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 910.3403.235
C17-CoA (IS) 920.4413.235

Note: The exact m/z values and collision energies should be optimized empirically on the specific instrument used.

Data Presentation and Results

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the standards. The relationship between the peak area ratio and concentration should demonstrate excellent linearity (R² > 0.99).[5]

Method Validation Summary

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These are typical expected values. Actual performance may vary.

Conclusion

This application note provides a detailed protocol for the reliable quantification of this compound by LC-MS/MS. The method is sensitive, specific, and applicable to biological samples such as cultured cells. The straightforward extraction procedure and rapid chromatographic run time make it suitable for medium- to high-throughput metabolic analysis, aiding research into fatty acid metabolism and related diseases.

References

Application Note: Solid-Phase Extraction of 2-Hydroxycapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxycapryloyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule of interest in various metabolic studies. Accurate quantification and analysis of such molecules are often hindered by their low abundance and the complexity of biological matrices. Solid-phase extraction (SPE) is a crucial sample preparation technique that effectively concentrates the analyte of interest and removes interfering substances prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS). This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples, synthesized from established methods for long-chain acyl-CoAs.

The amphiphilic nature of this compound, possessing a long hydrocarbon chain and a hydrophilic CoA moiety, makes reversed-phase or mixed-mode SPE a suitable approach for its isolation. The protocol outlined below utilizes a C18 reversed-phase cartridge, a common and effective choice for retaining hydrophobic molecules like long-chain acyl-CoAs from aqueous matrices.

Data Presentation

While specific recovery data for this compound is not extensively published, the following table summarizes typical performance metrics for the SPE of long-chain acyl-CoAs using C18 or similar reversed-phase methods, which are expected to be comparable for this compound.

ParameterTypical ValueReference
Analyte Recovery 60-90%[1][2]
Inter-run Precision 2.6-12.2%[3]
Intra-run Precision 1.2-4.4%[3]
Limit of Quantification (LOQ) 4.2 nM (very-long-chain)[4]

Note: Performance can vary depending on the specific matrix, acyl-CoA chain length, and analytical instrumentation.

Experimental Protocols

This section details the necessary reagents, materials, and step-by-step procedures for sample homogenization and solid-phase extraction.

Materials and Reagents:

  • SPE Cartridge: C18 Reversed-Phase SPE Cartridge (e.g., 100 mg, 1 mL)

  • Solvents (HPLC or MS grade):

  • Buffers:

  • Sample Homogenization Equipment:

    • Glass homogenizer or bead beater

    • Centrifuge capable of 4°C and >14,000 x g

  • Nitrogen Evaporator or Vacuum Concentrator

  • Vortex Mixer

  • Microcentrifuge Tubes (1.5 mL)

Protocol 1: Sample Homogenization and Extraction

This protocol is adapted for tissue samples but can be modified for cultured cells.[1][5]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder.

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold 100 mM Potassium Phosphate buffer (pH 4.9).

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of isopropanol and homogenize again.[1]

    • Transfer the homogenate to a suitable tube.

  • Liquid-Liquid Extraction:

    • Add 2 mL of acetonitrile to the homogenate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[6]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube. Avoid disturbing the pellet.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol describes the isolation of this compound using a C18 cartridge.

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 2 mL of water. Do not allow the sorbent to dry.[6]

  • Sample Loading:

    • Load the collected supernatant from Protocol 1 onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, steady flow rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar impurities.

    • Follow with a wash of 2 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove less hydrophobic contaminants.

    • Dry the cartridge under vacuum for approximately 5-10 minutes to remove excess aqueous solvent.

  • Elution:

    • Elute the this compound from the cartridge by passing 1-2 mL of a high-percentage organic solvent. Common elution solvents include methanol, acetonitrile, or a mixture such as 1:1 methanol/acetonitrile.[7] For enhanced recovery, the elution solvent can be acidified slightly (e.g., with 0.1% formic acid).[2]

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.[6]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your analytical method (e.g., 50% methanol in 50 mM ammonium acetate).[5]

    • Vortex briefly and centrifuge at high speed for 10 minutes at 4°C to pellet any remaining insoluble material before transferring to an autosampler vial for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_post Post-SPE Processing Homogenization 1. Homogenization (Tissue + Buffer + Isopropanol) Extraction 2. Acetonitrile Extraction & Centrifugation Homogenization->Extraction Supernatant 3. Collect Supernatant Extraction->Supernatant Conditioning 4. Conditioning (Methanol, then Water) Supernatant->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Washing (Aqueous & Weak Organic) Loading->Washing Elution 7. Elution (High % Organic Solvent) Washing->Elution Drying 8. Solvent Evaporation (Nitrogen Stream) Elution->Drying Reconstitution 9. Reconstitution (LC-MS Compatible Solvent) Drying->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

SPE_Logic node_analyte Analyte This compound (Hydrophobic Tail + Polar Head) node_sorbent {SPE Sorbent (C18)|{Non-polar stationary phase|Retains hydrophobic molecules}} node_analyte->node_sorbent  Load Sample node_matrix Matrix Components Salts, Proteins, Polar Metabolites node_matrix->node_sorbent  Load Sample node_waste Waste node_sorbent->node_waste  Wash (Polar impurities removed) node_collect Collected Analyte node_sorbent->node_collect  Analyte Released node_elution Elution Solvent High Organic % Disrupts hydrophobic interactions node_elution->node_sorbent  Elute

Caption: Logical relationships in reversed-phase SPE for acyl-CoA isolation.

References

Analysis of 2-hydroxycapryloyl-CoA in Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 2-hydroxycapryloyl-CoA in cultured cells. This document includes detailed protocols for metabolite extraction and quantification, as well as a summary of the biological context of 2-hydroxyacyl-CoAs.

Introduction

2-hydroxyacyl-Coenzyme A (CoA) esters are critical intermediates in the alpha-oxidation of fatty acids. The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) plays a key role in the metabolism of these molecules. HACL1 is a peroxisomal enzyme that catalyzes the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA intermediates, leading to the production of an (n-1) aldehyde and formyl-CoA. This process is essential for the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids. Given its role in lipid metabolism, the analysis of specific 2-hydroxyacyl-CoAs, such as this compound, in cultured cells is crucial for understanding cellular metabolism and its dysregulation in various diseases.

Data Presentation

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644
Succinyl-CoA25.467
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
HMG-CoA0.971
Glutaryl-CoA0.647
Crotonoyl-CoA0.032
Lactoyl-CoA0.011

Data compiled from a study on HepG2 cells and serves as an illustrative example. Actual concentrations of this compound may vary depending on the cell type and experimental conditions.

Signaling Pathway

The metabolic pathway of 2-hydroxyacyl-CoAs is centered around the enzymatic activity of 2-hydroxyacyl-CoA lyase 1 (HACL1). This enzyme is dependent on thiamine (B1217682) pyrophosphate (TPP) as a cofactor and is located in the peroxisome.

HACL1_Pathway Metabolic Pathway of 2-Hydroxyacyl-CoAs cluster_peroxisome Peroxisome 2_Hydroxy_Fatty_Acid 2-Hydroxy Straight-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_Hydroxy_Fatty_Acid->Acyl_CoA_Synthetase 2_Hydroxyacyl_CoA 2-Hydroxyacyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->2_Hydroxyacyl_CoA HACL1 HACL1 (2-Hydroxyacyl-CoA Lyase 1) 2_Hydroxyacyl_CoA->HACL1 n_1_Aldehyde (n-1) Aldehyde HACL1->n_1_Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA TPP Thiamine Pyrophosphate (TPP) TPP->HACL1 Cofactor Formate Formate Formyl_CoA->Formate Rapid conversion CO2 CO2 Formate->CO2

Caption: Metabolic pathway of 2-hydroxyacyl-CoAs in the peroxisome.

Experimental Workflow

The analysis of this compound from cultured cells involves several key steps, from sample preparation to data acquisition and analysis.

Experimental_Workflow Experimental Workflow for this compound Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Harvesting 2. Cell Harvesting (Scraping or Centrifugation) Cell_Culture->Cell_Harvesting Metabolite_Extraction 3. Metabolite Extraction (e.g., with 10% TCA) Cell_Harvesting->Metabolite_Extraction Sample_Clarification 4. Sample Clarification (Centrifugation) Metabolite_Extraction->Sample_Clarification LC_MS_Analysis 5. LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) Sample_Clarification->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification & Normalization) LC_MS_Analysis->Data_Analysis

Caption: Workflow for analyzing this compound in cultured cells.

Experimental Protocols

Cell Culture and Harvesting
  • Cell Culture: Culture cells to the desired confluency in appropriate growth medium and conditions. Apply experimental treatments as required.

  • Harvesting Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Harvesting Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 10% (w/v) TCA in water.

Metabolite Extraction
  • Keep the cell lysate on ice.

  • Vortex the samples vigorously.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended for sensitive and specific quantification.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.

    • Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used for the analysis of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.

    • MRM Transitions: For this compound, the precursor ion ([M+H]+) would be selected. A characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate (507.0 Da) would be monitored.[1]

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version or an odd-chain acyl-CoA).

  • Standard Curve: Generate a standard curve using a purified this compound standard of known concentrations.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

  • Normalization: Normalize the quantified values to cell number or total protein content to account for variations in sample size.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the successful analysis of this compound in cultured cells. Accurate quantification of this and other 2-hydroxyacyl-CoAs will contribute to a deeper understanding of cellular lipid metabolism and its implications in health and disease, paving the way for new therapeutic strategies.

References

Application Notes and Protocols: Tissue-Specific Quantification of 2-Hydroxycapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyacyl-CoAs are emerging as important intermediates in various metabolic pathways, including fatty acid metabolism and cellular signaling. The tissue-specific quantification of these molecules is crucial for understanding their physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of 2-hydroxycapryloyl-CoA in various tissues. While direct quantitative data for this compound is not yet widely available in the literature, this guide offers a comprehensive framework based on established methods for analogous molecules, such as lactoyl-CoA (2-hydroxypropanoyl-CoA), and other acyl-CoAs.

Data Presentation: Quantitative Levels of Acyl-CoAs in Mammalian Tissues

Direct quantitative data for this compound in different tissues remains to be extensively reported. However, data from closely related 2-hydroxyacyl-CoAs and other acyl-CoAs can provide a valuable reference for expected concentration ranges and tissue distribution. The following table summarizes the concentration of lactoyl-CoA, a short-chain 2-hydroxyacyl-CoA, in mouse heart tissue and HepG2 cells, as well as other major acyl-CoAs for comparison.[1][2][3][4]

Table 1: Quantitative Levels of Lactoyl-CoA and Other Acyl-CoAs in Mammalian Samples [1][2][3][4]

Acyl-CoATissue/Cell TypeConcentration (pmol/mg wet weight)Concentration (pmol/10^6 cells)
Lactoyl-CoA Mouse Heart 0.0172 -
HepG2 Cells-0.011
Acetyl-CoAMouse Heart5.77-
HepG2 Cells-10.644
Propionyl-CoAMouse Heart0.476-
HepG2 Cells-3.532
Succinyl-CoAHepG2 Cells-25.467
Crotonyl-CoAHepG2 Cells-0.032

Data for lactoyl-CoA and other acyl-CoAs are adapted from previously published studies and are intended to serve as a reference.[1][2][3][4]

Experimental Protocols

This section provides a detailed protocol for the extraction and quantification of this compound from tissue samples using liquid chromatography-high resolution mass spectrometry (LC-HRMS). This method is adapted from established protocols for other acyl-CoAs and offers high sensitivity and specificity.[1][5]

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol describes the extraction of acyl-CoAs from tissue samples using trichloroacetic acid (TCA) precipitation.[1]

Materials:

  • Tissue sample (e.g., liver, heart, muscle)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., isotopically labeled this compound, if available, or a suitable odd-chain acyl-CoA)

  • Phosphate buffer (100 mM KH2PO4, pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • 2-Propanol

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Centrifuge capable of 17,000 x g at 4°C

  • Sonicator

  • Lyophilizer or vacuum concentrator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2-propanol and homogenize again.

  • Acyl-CoA Extraction:

    • Add acetonitrile (ACN) to the homogenate to precipitate proteins.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE column with 100% methanol (B129727) followed by equilibration with the initial HPLC mobile phase conditions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).

  • Sample Concentration:

    • Dry the eluted sample using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase for LC-HRMS analysis.

Protocol 2: Quantification of this compound by LC-HRMS

This protocol outlines the analysis of the extracted acyl-CoAs using liquid chromatography-high resolution mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive, Orbitrap)

  • C18 reversed-phase HPLC column

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2)

  • Full Scan Resolution: 70,000

  • MS/MS Resolution: 17,500

  • Collision Energy: Optimized for the fragmentation of this compound

  • Data Analysis: Quantify the peak area of the precursor ion for this compound and normalize to the internal standard.

Diagrams

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the potential metabolic context of this compound, the following diagrams are provided in DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-HRMS Analysis tissue Tissue Sample (50-100 mg) homogenize Homogenization (KH2PO4 buffer + 2-Propanol) tissue->homogenize extract Acetonitrile Extraction homogenize->extract centrifuge1 Centrifugation (17,000 x g, 10 min, 4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_load Load onto C18 SPE Column supernatant->spe_load spe_wash Wash Column spe_load->spe_wash spe_elute Elute Acyl-CoAs spe_wash->spe_elute concentrate Dry and Reconstitute spe_elute->concentrate lc_hrms LC-HRMS Analysis concentrate->lc_hrms data_analysis Data Analysis and Quantification lc_hrms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

putative_metabolism cluster_peroxisome Peroxisomal α-Oxidation caprylic_acid Caprylic Acid hydroxy_caprylic_acid 2-Hydroxycaprylic Acid caprylic_acid->hydroxy_caprylic_acid Hydroxylase hydroxy_capryloyl_coa This compound hydroxy_caprylic_acid->hydroxy_capryloyl_coa Acyl-CoA Synthetase heptadecanal Heptadecanal hydroxy_capryloyl_coa->heptadecanal 2-Hydroxyacyl-CoA Lyase (HACL1) formyl_coa Formyl-CoA hydroxy_capryloyl_coa->formyl_coa 2-Hydroxyacyl-CoA Lyase (HACL1) formate Formate formyl_coa->formate co2 CO2 formate->co2

Caption: Putative metabolic pathway of this compound via peroxisomal α-oxidation.

References

Application Notes and Protocols: 2-Hydroxycapryloyl-CoA in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycapryloyl-CoA is a hydroxy fatty acyl-CoA intermediate involved in specific metabolic pathways, primarily the peroxisomal α-oxidation of fatty acids. While direct applications of this compound in drug discovery are still an emerging area of research, its role within critical enzymatic pathways suggests significant potential for therapeutic intervention. This document provides an overview of its metabolic context, potential drug discovery applications, and relevant experimental protocols.

The metabolism of 2-hydroxyacyl-CoAs is intrinsically linked to the enzyme 2-hydroxyacyl-CoA lyase (HACL1). This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme is crucial for the degradation of 3-methyl-branched fatty acids (like phytanic acid) and the shortening of 2-hydroxy long-chain fatty acids.[1][2][3] Deficiencies in enzymes within this pathway can lead to serious metabolic disorders, highlighting the potential for targeting these pathways for therapeutic benefit.

Potential Drug Discovery Applications

The metabolic pathway involving this compound and its related enzymes presents several avenues for drug discovery:

  • Therapeutic Target for Metabolic Disorders: The enzyme HACL1, which processes 2-hydroxyacyl-CoAs, is a potential target for drugs aimed at correcting metabolic imbalances.[1][3] For instance, in conditions where the accumulation of toxic fatty acid metabolites occurs, modulating HACL1 activity could be beneficial.

  • Biomarker for Disease: The levels of this compound and other related acyl-CoA species may serve as biomarkers for inborn errors of metabolism or other diseases.[4] Developing sensitive analytical methods to quantify these molecules in biological samples is a key area of research.

  • Antimicrobial Drug Development: Fatty acid synthesis and metabolism are essential for many pathogens. Targeting enzymes involved in the processing of hydroxyacyl-CoAs could represent a novel antimicrobial strategy.

Signaling and Metabolic Pathways

The primary pathway involving this compound is the peroxisomal α-oxidation of fatty acids. This pathway is essential for the breakdown of fatty acids that cannot be metabolized by β-oxidation due to a methyl group on the β-carbon.

Peroxisomal_Alpha_Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal HACL1 Formyl-CoA Formyl-CoA 2-Hydroxyphytanoyl-CoA->Formyl-CoA HACL1 Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase

Figure 1: Simplified diagram of the peroxisomal α-oxidation pathway of phytanic acid. HACL1 cleaves 2-hydroxyphytanoyl-CoA, a long-chain 2-hydroxyacyl-CoA.

A similar process occurs for straight-chain 2-hydroxy fatty acids, where this compound would be an intermediate.

Experimental Protocols

Quantitative Analysis of Acyl-CoAs in Biological Samples

Accurate quantification of acyl-CoA species, including this compound, is crucial for studying their roles in health and disease. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and reliable method for this purpose.[5]

Objective: To quantify the levels of this compound and other acyl-CoAs in biological samples (e.g., cell lysates, tissue homogenates).

Materials:

  • Biological sample (e.g., liver tissue, cultured cells)

  • Acetonitrile (B52724), methanol, water (LC-MS grade)

  • Formic acid and phosphoric acid

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Protocol:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable extraction buffer, often containing antioxidants and enzyme inhibitors to prevent degradation.

    • Perform protein precipitation using cold acetonitrile or another organic solvent.

    • Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

  • UHPLC-MS/MS Analysis:

    • Use a reversed-phase C18 column for separation of the acyl-CoAs.

    • Employ a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid.

    • Set up the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest.

    • Include a wash step with 0.1% phosphoric acid between injections to improve chromatographic performance.[5]

  • Data Analysis:

    • Quantify the concentration of each acyl-CoA species by comparing the peak area of the analyte to that of the internal standard.

    • Generate a standard curve using known concentrations of acyl-CoA standards.

Parameter Value Reference
Limit of Detection (LOD) 1-5 fmol[5]
Recovery 90-111 %[5]
Table 1: Performance metrics for a representative UHPLC-MS/MS method for acyl-CoA quantification.
In Vitro HACL1 Enzyme Assay

Studying the activity of HACL1 is essential for screening potential inhibitors or activators.

Objective: To measure the enzymatic activity of HACL1 by monitoring the cleavage of a 2-hydroxyacyl-CoA substrate.

Materials:

  • Recombinant HACL1 enzyme

  • 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA or a shorter-chain analogue)

  • Thiamine pyrophosphate (TPP)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • A detection reagent for one of the products (e.g., a fluorescent probe for aldehydes or an enzyme-coupled assay for formyl-CoA).

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, TPP, and the HACL1 enzyme.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.

  • Detection:

    • At various time points, stop the reaction (e.g., by adding acid or a denaturing agent).

    • Measure the amount of product formed using a suitable detection method. For example, the production of an aldehyde can be monitored spectrophotometrically or fluorometrically.

  • Data Analysis:

    • Calculate the initial reaction velocity from the rate of product formation.

    • To screen for inhibitors, perform the assay in the presence of test compounds and compare the activity to a control reaction without the compound.

HACL1_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer Buffer TPP TPP HACL1 HACL1 Substrate 2-Hydroxyacyl-CoA HACL1->Substrate Products Aldehyde + Formyl-CoA Substrate->Products Incubate at 37°C Detection Measure Product Formation Products->Detection Calculation Calculate Enzyme Activity Detection->Calculation

Figure 2: General workflow for an in vitro HACL1 enzyme assay.

Conclusion

While this compound itself is not yet a direct tool in drug discovery, its central role in peroxisomal α-oxidation makes its metabolic pathway a compelling area for further investigation. The development of specific and potent modulators of HACL1 and other related enzymes could lead to novel therapies for a range of metabolic disorders. Furthermore, refining analytical techniques for the precise quantification of this compound and its congeners will be critical for advancing our understanding of their physiological and pathological roles and for their potential use as clinical biomarkers.

References

Application Notes and Protocols: Synthesis of Isotopically Labeled 2-Hydroxycapryloyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled molecules are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the study of enzyme kinetics. 2-hydroxy fatty acids are important intermediates in several metabolic processes, including peroxisomal alpha-oxidation. The ability to trace the metabolic fate of these molecules provides valuable insights into both normal physiology and disease states, such as Refsum's disease and other peroxisomal disorders.

This document provides a detailed protocol for the synthesis of isotopically labeled 2-hydroxycapryloyl-CoA. The methods described herein are designed to be adaptable for various isotopic labeling strategies (e.g., ¹³C, ²H) to suit a range of experimental needs in tracer studies. Additionally, we describe the metabolic context in which this tracer can be applied, specifically the peroxisomal alpha-oxidation pathway.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound is a multi-step process that begins with an isotopically labeled caprylic acid. The following protocol outlines a chemo-enzymatic approach, which combines the precision of chemical synthesis for the introduction of the hydroxyl group with the efficiency of enzymatic catalysis for the final CoA ligation.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_enzymatic Enzymatic Ligation start Isotopically Labeled Caprylic Acid step1 α-Bromination start->step1 NBS, PBr₃ intermediate1 Isotopically Labeled 2-Bromocaprylic Acid step1->intermediate1 step2 Hydroxylation intermediate1->step2 NaOH (aq) intermediate2 Isotopically Labeled 2-Hydroxycaprylic Acid step2->intermediate2 step3 Acyl-CoA Synthetase intermediate2->step3 CoA, ATP, Mg²⁺ final_product Isotopically Labeled This compound step3->final_product Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome substrate Isotopically Labeled 2-Hydroxycaprylic Acid activation Acyl-CoA Synthetase substrate->activation CoA, ATP, Mg²⁺ intermediate Isotopically Labeled This compound activation->intermediate cleavage 2-Hydroxyphytanoyl-CoA Lyase intermediate->cleavage product1 Isotopically Labeled Heptanal cleavage->product1 product2 Formyl-CoA cleavage->product2

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-Hydroxycapryloyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 2-hydroxycapryloyl-CoA by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound and other acyl-CoA species. The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high specificity and allows for detection at very low concentrations.

Q2: What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry?

A2: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507.0 Da.[1] For this compound (C₂₉H₅₂N₇O₁₈P₃S, approximate molecular weight 927.7 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 928.7. A common MRM transition to monitor would therefore be the precursor ion of m/z 928.7 to the product ion resulting from the neutral loss of 507, which would be around m/z 421.7. Another common fragment ion for acyl-CoAs is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[2]

Q3: Is derivatization necessary to improve the detection sensitivity of this compound?

A3: While derivatization is a common strategy to improve the sensitivity of short-chain fatty acids, it is generally not required for the analysis of their CoA esters. Acyl-CoAs are larger molecules that ionize reasonably well in electrospray ionization (ESI). However, optimizing LC-MS parameters is crucial for achieving high sensitivity. In some challenging matrices, derivatization of the hydroxyl group could be explored to enhance ionization efficiency, but this is not a standard approach.

Q4: How should I store my samples to prevent degradation of this compound?

A4: Acyl-CoAs are susceptible to hydrolysis. It is critical to handle and store samples properly to maintain their integrity. Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Cell pellets should also be stored at -80°C. During sample preparation, all steps should be performed on ice, and exposure to room temperature and aqueous solutions should be minimized.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Sample Degradation - Ensure tissue/cell samples were properly flash-frozen and stored at -80°C. - Perform all sample preparation steps on ice. - Minimize the time samples are in aqueous solutions. - Prepare fresh extraction buffers and standards.
Inefficient Extraction - Verify the composition and pH of the extraction buffer. A common extraction buffer is a mixture of isopropanol (B130326) and an aqueous buffer. - Ensure complete cell lysis or tissue homogenization. - Consider using a solid-phase extraction (SPE) step with a C18 or anion-exchange cartridge for sample cleanup and concentration.
Poor Ionization Efficiency - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the mobile phase composition is optimal for ionization. The addition of a small amount of ammonium (B1175870) hydroxide (B78521) can improve ionization in positive mode.
Ion Suppression from Matrix - Improve chromatographic separation to resolve this compound from co-eluting matrix components. - Incorporate a solid-phase extraction (SPE) clean-up step in your sample preparation protocol. - Dilute the sample extract to reduce the concentration of interfering matrix components.
Incorrect Mass Spectrometer Parameters - Confirm the precursor and product ion m/z values for this compound. Based on its structure, a likely MRM transition is 928.7 -> 421.7 (corresponding to the neutral loss of 507 Da). - Optimize the collision energy (CE) and other MS/MS parameters for this specific transition.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Ensure the analytical column is appropriate for acyl-CoA analysis (e.g., C18 reversed-phase). - Optimize the mobile phase gradient to ensure proper elution and separation. - Check the pH of the mobile phase; a slightly acidic or basic mobile phase can improve peak shape for acyl-CoAs.
Column Contamination or Degradation - Wash the column with a strong solvent to remove contaminants. - If the problem persists, replace the analytical column. - Use a guard column to protect the analytical column from contaminants in the sample.
Injection of Sample in a Strong Solvent - Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.
System Leaks or Dead Volumes - Check all fittings and connections for leaks. - Ensure that all tubing is properly cut and connected to minimize dead volume.

Quantitative Data Summary

While specific quantitative data for this compound is not widely published, the following table provides representative limits of detection (LOD) and quantification (LOQ) that can be expected for similar short-chain acyl-CoAs and hydroxylated fatty acids using LC-MS/MS. These values can serve as a benchmark for method development and validation.

AnalyteMatrixLODLOQReference
3-Hydroxy-Octanoyl-CoABiological Matrices1-10 fmol5-50 fmol[3]
Houttuynine (derivatized)Rat Plasma-2 ng/mL[4]
Hydroxydocosahexaenoic Acids (HDoHE)-0.5-8.5 pg-[5]
10-Hydroxydecanoic acidRoyal Jelly18 ng/mL60 ng/mL

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for short-chain acyl-CoA extraction.

  • Homogenization:

    • Weigh approximately 50 mg of frozen tissue powder in a 2 mL microcentrifuge tube.

    • Add 400 µL of ice-cold extraction buffer (e.g., 2:2:0.05 isopropanol:50 mM KH₂PO₄ pH 7.2:glacial acetic acid).

    • Homogenize the tissue thoroughly using a polypropylene (B1209903) pestle while keeping the tube on ice.

  • Lipid Removal:

    • Add 400 µL of petroleum ether (saturated with 1:1 (v/v) isopropanol:water) to the homogenate.

    • Vortex briefly and centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases.

    • Carefully remove and discard the upper (petroleum ether) phase.

    • Repeat the wash step two more times.

  • Protein Precipitation and Acyl-CoA Extraction:

    • To the remaining aqueous phase, add 10 µL of saturated ammonium sulfate.

    • Add 1.2 mL of a 2:1 methanol:chloroform mixture.

    • Vortex vigorously and incubate at room temperature for 20 minutes.

    • Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Dry the sample under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) with 15 mM ammonium hydroxide).

    • Vortex and sonicate briefly to dissolve the sample.

    • Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 3.0 x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: 10% acetonitrile in water with 15 mM ammonium hydroxide.

    • Mobile Phase B: 90% acetonitrile in water with 15 mM ammonium hydroxide.

    • Gradient: A linear gradient from 100% A to 100% B over an appropriate time to ensure separation (e.g., 10-15 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (putative):

      • Precursor Ion (Q1): m/z 928.7

      • Product Ion (Q3): m/z 421.7 (corresponding to neutral loss of 507 Da).

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal for the specific MRM transition.

Visualizations

Peroxisomal Alpha-Oxidation of 2-Hydroxy Fatty Acids

The degradation of 2-hydroxy fatty acids, such as 2-hydroxycaprylic acid, occurs via the peroxisomal alpha-oxidation pathway. The fatty acid is first activated to its CoA ester, this compound, which then enters the pathway.

fatty_acid_oxidation cluster_cytosol Cytosol / Peroxisome Membrane cluster_peroxisome Peroxisome 2_hydroxycaprylic_acid 2-Hydroxycaprylic Acid 2_hydroxycapryloyl_coa This compound 2_hydroxycaprylic_acid->2_hydroxycapryloyl_coa Acyl-CoA Synthetase (ATP, CoA-SH) 2_hydroxycapryloyl_coa_p This compound 2_hydroxycapryloyl_coa->2_hydroxycapryloyl_coa_p Transport formyl_coa Formyl-CoA 2_hydroxycapryloyl_coa_p->formyl_coa 2-Hydroxyacyl-CoA Lyase heptanal Heptanal (n-1 aldehyde) 2_hydroxycapryloyl_coa_p->heptanal 2-Hydroxyacyl-CoA Lyase formate Formate formyl_coa->formate heptanoic_acid Heptanoic Acid heptanal->heptanoic_acid Aldehyde Dehydrogenase

Caption: Peroxisomal alpha-oxidation of 2-hydroxycaprylic acid.

Troubleshooting Workflow for Low Signal Intensity

This workflow provides a logical sequence of steps to diagnose the cause of low signal intensity for this compound.

troubleshooting_workflow start Low or No Signal for This compound check_ms Check Mass Spectrometer Performance (infuse a known standard) start->check_ms check_lc Check LC System (pressure, peak shape of standard) check_ms->check_lc MS is OK troubleshoot_ms Troubleshoot MS: - Source cleaning - Calibration - Parameter optimization check_ms->troubleshoot_ms MS Issue check_sample_prep Review Sample Preparation check_lc->check_sample_prep LC is OK troubleshoot_lc Troubleshoot LC: - Check for leaks - Column integrity - Mobile phase check_lc->troubleshoot_lc LC Issue degradation Sample Degradation? check_sample_prep->degradation ms_ok MS is OK ms_issue MS Issue lc_ok LC is OK lc_issue LC Issue extraction Extraction Inefficiency? degradation->extraction No solve_degradation Implement Proper Sample Handling: - Work on ice - Minimize time in solution degradation->solve_degradation Yes solve_extraction Optimize Extraction Protocol: - Check buffer - Consider SPE extraction->solve_extraction Yes degradation_yes Yes degradation_no No extraction_yes Yes

Caption: A decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Quantification of 2-Hydroxycapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-hydroxycapryloyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[2] These components can either suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible quantification.[1][3] Ion suppression is the more common phenomenon and can significantly compromise the sensitivity and accuracy of the assay.

Q2: What are the primary sources of matrix effects in plasma or serum samples?

A2: In biological matrices like plasma and serum, the main contributors to matrix effects are phospholipids, proteins, and salts. Phospholipids are particularly problematic in electrospray ionization (ESI) as they can co-elute with the analyte and compete for ionization, leading to ion suppression. The high abundance of proteins like albumin and immunoglobulins can also interfere with the analysis if not adequately removed during sample preparation.[4]

Q3: What is the most effective strategy to counteract matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects. A SIL-IS for this compound would have the same physicochemical properties and chromatographic retention time as the analyte, meaning it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte to the SIL-IS, accurate quantification can be achieved. While SIL-IS may not be readily available commercially, they can be biosynthetically generated.

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: The post-extraction spike method is a common quantitative approach to evaluate matrix effects.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank matrix sample will cause a dip or rise in the baseline signal if matrix effects are present at specific retention times.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: Analyte interacting with active sites on the column (e.g., silanols).- Metal Chelation: this compound may chelate with metal ions from the HPLC system or column.- Mobile Phase Modification: Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites.- Use a Metal-Free HPLC System/Column: Consider using PEEK-lined columns and tubing to minimize metal interactions.
Low Signal Intensity / High Limit of Detection (LOD) - Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.- Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy.- Inefficient Sample Extraction: Poor recovery of the analyte during sample preparation.- Improve Sample Preparation: Employ a more rigorous cleanup method such as solid-phase extraction (SPE) instead of protein precipitation (PPT).- Optimize Chromatography: Adjust the gradient to separate the analyte from the ion-suppressing regions of the chromatogram.- Optimize MS/MS Parameters: Perform an infusion of a this compound standard to determine the optimal precursor and product ions and their corresponding collision energy.- Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.
High Variability Between Replicate Injections - Inconsistent Sample Preparation: Manual sample preparation can introduce variability.- Matrix Effects: The degree of ion suppression may vary between samples.- System Instability: Fluctuations in the LC pump or mass spectrometer.- Automate Sample Preparation: Use robotic systems for more consistent sample processing.- Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to account for consistent matrix effects.[2]- Implement a Robust Internal Standard Strategy: Use a stable isotope-labeled internal standard for the most reliable correction.- Perform System Suitability Tests: Ensure the LC-MS/MS system is performing consistently before running samples.
Analyte Peak Not Detected - Complete Ion Suppression: Severe matrix effects completely suppress the analyte signal.- Analyte Degradation: this compound may be unstable under the sample storage or preparation conditions.- Incorrect MRM Transition: The selected precursor and product ions are not correct for the analyte.- Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.- Optimize Sample Preparation: Use a more effective cleanup method like mixed-mode SPE.- Investigate Analyte Stability: Perform stability studies at different temperatures and pH values.- Confirm MRM Transition: Infuse a pure standard of this compound to confirm the correct precursor and product ions.

Experimental Protocols

Hypothetical LC-MS/MS Method for this compound Quantification

Disclaimer: The following is a hypothetical protocol based on the analysis of similar acyl-CoA compounds and requires optimization for this compound.

a) Liquid Chromatography (LC)

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    Time (min) % B
    0.0 2
    1.0 2
    8.0 95
    10.0 95
    10.1 2

    | 12.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Retention Behavior: On a C18 column, acyl-CoAs generally exhibit retention that increases with the length of the acyl chain. The hydroxyl group on this compound will slightly decrease its hydrophobicity compared to capryloyl-CoA, resulting in a slightly shorter retention time.

b) Mass Spectrometry (MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • Analyte: this compound (Precursor: m/z 912.3 -> Product: m/z 405.1; based on neutral loss of the acyl chain and part of the CoA molecule). A secondary, qualifying transition should also be monitored.

    • SIL-IS: ¹³C-labeled this compound (e.g., Precursor: m/z 915.3 -> Product: m/z 408.1, assuming a +3 Da label in the CoA moiety).

  • Collision Energy: This needs to be optimized by infusing a standard of this compound. A starting point could be in the range of 20-40 eV.

Sample Preparation from Plasma/Serum

a) Protein Precipitation (PPT) - A Quick but Less Clean Method

  • To 50 µL of plasma/serum, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

b) Solid-Phase Extraction (SPE) - A More Effective Cleanup

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., reversed-phase and anion exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma/serum, add the internal standard and 400 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in Acyl-CoA Analysis

Sample Preparation MethodRelative Matrix Effect (%)*Analyte Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)50-7085-9542-66
Liquid-Liquid Extraction (LLE)20-4060-8048-64
Solid-Phase Extraction (SPE) - C1815-3080-9056-76
Solid-Phase Extraction (SPE) - Mixed Mode<1585-95>72

*Relative Matrix Effect is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect.

Visualizations

Logical Workflow for Overcoming Matrix Effects

Overcoming_Matrix_Effects cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_validation Method Validation Problem Inaccurate/Irreproducible Quantification Assess_ME Assess Matrix Effects (Post-Extraction Spike) Problem->Assess_ME Sample_Prep Optimize Sample Preparation (e.g., SPE vs. PPT) Assess_ME->Sample_Prep Matrix Effects > 15% Validate Validate Method (Accuracy, Precision, Linearity) Assess_ME->Validate Matrix Effects < 15% Chromo Optimize Chromatography (Gradient, Column) Sample_Prep->Chromo IS Implement Internal Standard (Stable Isotope Labeled) Chromo->IS IS->Validate Analysis Routine Sample Analysis Validate->Analysis

Caption: A logical workflow for identifying and mitigating matrix effects.

Experimental Workflow for Sample Analysis

Experimental_Workflow Sample Plasma/Serum Sample Add_IS Add Stable Isotope Internal Standard Sample->Add_IS Sample_Prep Sample Preparation (e.g., Solid-Phase Extraction) Add_IS->Sample_Prep LC_MS LC-MS/MS Analysis (MRM Mode) Sample_Prep->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A typical experimental workflow for this compound quantification.

References

stability of 2-hydroxycapryloyl-CoA in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxycapryloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various storage conditions and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

Q2: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a dry powder or in an organic solvent at -80°C. Storing in an organic solvent, such as 80% methanol (B129727), can help to minimize hydrolysis. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How stable is this compound in aqueous solutions for short-term experimental use?

Acyl-CoAs are known to be unstable in aqueous solutions. If this compound must be dissolved in an aqueous buffer for an experiment, it is crucial to prepare the solution fresh and use it as quickly as possible. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q4: How does pH affect the stability of this compound?

The thioester bond of acyl-CoAs is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent. Generally, the stability of acyl-CoAs is greater at a slightly acidic pH (around 6.0) and decreases as the pH becomes more alkaline. For instance, the hydrolytic activity of lipases on fatty acids can decrease as the pH becomes more alkaline. It is recommended to maintain a pH between 6.0 and 7.5 for short-term handling in aqueous solutions.

Q5: What solvents are recommended for dissolving and storing this compound?

For long-term storage, dissolving this compound in an organic solvent is recommended. A solution of 80% methanol is a suitable option. For experimental use, if an organic solvent is not compatible with the assay, a freshly prepared aqueous buffer with a slightly acidic to neutral pH is the next best choice, though stability will be compromised. Some studies suggest that a mixture of water and dimethyl sulfoxide (B87167) (DMSO) can also be used.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This is often the first indication of sample degradation.

  • Diagram of Troubleshooting Workflow for Inconsistent Results

    Troubleshooting_Inconsistent_Results Start Inconsistent Results Observed Check_Storage Verify Storage Conditions (-80°C, organic solvent?) Start->Check_Storage Check_Handling Review Sample Handling (Fresh solutions? On ice?) Check_Storage->Check_Handling Assess_Purity Assess Purity of Stock (LC-MS analysis) Check_Handling->Assess_Purity Optimize_Protocol Optimize Experimental Protocol (Minimize incubation times) Assess_Purity->Optimize_Protocol Conclusion Improved Consistency Optimize_Protocol->Conclusion

    Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Suspected degradation of this compound stock solution.

If you suspect your stock solution has degraded, a systematic check is necessary.

  • Visual Inspection: Check for any visible precipitation or discoloration of the solution.

  • Analytical Verification: The most reliable way to confirm degradation is to analyze an aliquot of your stock solution using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Compare the peak corresponding to this compound with a fresh standard or a previously validated sample.

  • Functional Assay: If an analytical assessment is not feasible, perform a functional assay where the activity of this compound is well-characterized. A significant decrease in activity compared to a fresh sample would indicate degradation.

Data on Stability of Structurally Similar Acyl-CoAs

Since direct quantitative stability data for this compound is limited, the following table summarizes stability information for other long-chain acyl-CoAs, which can be used as a proxy. Please note that these are estimations and the stability of this compound may vary.

Acyl-CoAStorage ConditionObservation
Various Long-Chain Acyl-CoAs -80°C in 80% (v/v) methanolConsidered a stable condition for long-term storage.
Acetyl-CoA & Malonyl-CoA Autosampler at 4°CStable for up to 24 hours.[2]
Various Acyl-CoAs 4°C in different solvents over 48hCoefficient of variation (CV) calculated based on MS intensities, indicating relative stability in different solvents.[3]
Palmitoyl-CoA Standard Reconstituted in methanol, stored at -20°CStable for up to one month.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to quantitatively assess the stability of this compound under different storage conditions using LC-MS/MS.[1]

1. Preparation of Samples:

  • Prepare stock solutions of this compound in the desired solvents (e.g., 80% methanol, water, various buffers at different pH values).

  • Aliquot the solutions into separate vials for each time point and storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

2. Time-Point Analysis:

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Immediately prepare the samples for LC-MS/MS analysis. This may involve dilution and addition of an internal standard.

3. LC-MS/MS Analysis:

  • Use a validated LC-MS/MS method for the quantification of long-chain acyl-CoAs.[5]

  • Monitor the parent and fragment ions specific to this compound.

4. Data Analysis:

  • Calculate the concentration of this compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

  • Diagram of Stability Assessment Workflow

    Stability_Assessment_Workflow Start Prepare Stock Solutions (Different Solvents/pH) Aliquot Aliquot for Time Points & Storage Conditions Start->Aliquot Store Store at Various Temperatures (-80°C, -20°C, 4°C, RT) Aliquot->Store Analyze Analyze Aliquots at Specific Time Intervals (LC-MS/MS) Store->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot Determine_Rate Determine Degradation Rate Plot->Determine_Rate

    Caption: Workflow for assessing the stability of this compound.

References

troubleshooting low recovery of 2-hydroxycapryloyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-hydroxycapryloyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound, leading to low recovery.

Q1: Why is my recovery of this compound lower than expected?

Low recovery can stem from several factors, often related to the specific chemical properties of this compound. The presence of a hydroxyl group increases its polarity compared to non-hydroxylated medium-chain acyl-CoAs.

Potential causes include:

  • Suboptimal Extraction Solvent: The solvent system may not be suitable for this more polar molecule.

  • Degradation: Acyl-CoAs can be sensitive to pH changes and enzymatic degradation.

  • Inefficient Solid-Phase Extraction (SPE): The chosen SPE cartridge or protocol may not effectively bind or elute the target molecule.

  • Incomplete Cell Lysis: The extraction procedure may not be thoroughly disrupting the cells or tissue, leaving the analyte behind.

Q2: My sample matrix is complex. Could this be affecting my recovery?

Yes, complex matrices can significantly impact extraction efficiency. High concentrations of lipids, proteins, and other metabolites can interfere with the binding of this compound to the SPE column or cause ion suppression during mass spectrometry analysis. It is crucial to ensure the sample preparation method effectively removes these interfering substances.

Q3: I'm using a standard protocol for acyl-CoA extraction. Why isn't it working for this compound?

Standard protocols are often optimized for long-chain, non-polar acyl-CoAs. The hydroxyl group in your molecule of interest makes it more water-soluble. Therefore, a protocol designed for a less polar analyte may result in the loss of this compound in the aqueous phases during extraction. You may need to adjust the polarity of your solvents or use a different SPE strategy.

Q4: How can I prevent degradation of this compound during extraction?

To minimize degradation, consider the following precautions:

  • Work Quickly and on Ice: Perform all extraction steps at low temperatures to reduce enzymatic activity.

  • Use Acidified Solvents: Maintaining a low pH (around 4.0-5.0) can help preserve the stability of the thioester bond.

  • Incorporate Enzyme Inhibitors: If you suspect enzymatic degradation, the addition of broad-spectrum enzyme inhibitors to your homogenization buffer may be beneficial.

Q5: What changes can I make to my Solid-Phase Extraction (SPE) protocol to improve recovery?

For a more polar analyte like this compound, consider these adjustments to your SPE protocol:

  • Select the Right Sorbent: A mixed-mode or weak anion exchange SPE cartridge might be more effective than a standard C18 reverse-phase cartridge.

  • Optimize Wash Steps: Ensure your wash solvents are strong enough to remove impurities without prematurely eluting your analyte.

  • Adjust Elution Solvent: You may need a more polar elution solvent to effectively recover the this compound from the SPE column.

Quantitative Data Summary

The following table summarizes recovery rates for various acyl-CoA extraction methods reported in the literature. While specific data for this compound is not available, these values for similar molecules provide a useful benchmark.

Acyl-CoA TypeExtraction MethodRecovery Rate (%)Reference
Long-Chain Acyl-CoAsSolid-Phase Extraction70-80%[1]
Various Acyl-CoAsNovel Tissue Extraction93-104%
Various Acyl-CoAsSolid-Phase Extraction83-90%

Experimental Protocols

Protocol: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from methods developed for short and medium-chain acyl-CoAs and includes modifications to account for the increased polarity of this compound.

Materials:

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile/Isopropanol/Water (3:3:2 v/v/v) with 0.1% formic acid.

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum concentrator

Methodology:

  • Cell Culture Preparation: Grow cells to the desired confluency in a culture plate.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching and Extraction:

    • Place the culture plate on a cold block or dry ice.

    • Add 1 mL of pre-chilled extraction solvent to each well (for a 6-well plate).

    • Immediately scrape the cells into the solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 5% 5-sulfosalicylic acid in water for LC-MS analysis).

Visualizations

Troubleshooting Workflow for Low this compound Recovery

The following diagram outlines a logical workflow for troubleshooting low recovery of this compound during extraction.

TroubleshootingWorkflow Start Low Recovery of This compound CheckLysis Verify Cell/Tissue Lysis Efficiency Start->CheckLysis OptimizeLysis Optimize Lysis: - Sonication - Different Buffer CheckLysis->OptimizeLysis Incomplete? CheckDegradation Assess Analyte Degradation CheckLysis->CheckDegradation Complete OptimizeLysis->CheckDegradation Re-test ImproveStability Improve Stability: - Work on ice - Use acidic pH - Add inhibitors CheckDegradation->ImproveStability Suspected? CheckExtraction Evaluate Extraction Solvent System CheckDegradation->CheckExtraction Unlikely ImproveStability->CheckExtraction Re-test ModifySolvent Modify Solvent: - Increase polarity (e.g., higher water %) CheckExtraction->ModifySolvent Suboptimal? CheckSPE Review SPE Protocol CheckExtraction->CheckSPE Optimal ModifySolvent->CheckSPE Re-test OptimizeSPE Optimize SPE: - Test different sorbents - Adjust wash/elution CheckSPE->OptimizeSPE Inefficient? FinalAnalysis Re-analyze Recovery CheckSPE->FinalAnalysis Efficient OptimizeSPE->FinalAnalysis Re-test

References

Technical Support Center: Enhancing Signal-to-Noise for Low Abundance 2-Hydroxycapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of low-abundance metabolites, with a specific focus on enhancing the signal-to-noise ratio for 2-hydroxycapryloyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low signal-to-noise (S/N) ratio when analyzing this compound by LC-MS?

A low S/N ratio for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Sample Degradation: Acyl-CoAs are susceptible to enzymatic and chemical hydrolysis. Improper sample handling and storage can lead to significant loss of the target analyte before analysis.

  • Inefficient Extraction: The recovery of this compound from complex biological matrices can be low if the extraction method is not optimized.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal intensity.

  • Suboptimal LC-MS/MS Parameters: Non-optimized liquid chromatography or mass spectrometry settings, such as mobile phase composition, gradient profile, and fragmentation energy, can result in poor sensitivity and peak shape.

  • Low Analyte Concentration: The endogenous levels of this compound may be near or below the limit of detection of the instrument.

Q2: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to work quickly and at low temperatures. Key recommendations include:

  • Rapid Quenching of Metabolism: Immediately freeze tissue samples in liquid nitrogen upon collection. For cell cultures, use cold quenching solutions (e.g., ice-cold methanol (B129727) or saline) to halt enzymatic activity.

  • Work on Ice: Perform all sample preparation steps, including homogenization and extraction, on ice.

  • Use of Acidic Conditions: Acyl-CoAs are more stable at a slightly acidic pH. Using extraction buffers with a pH around 4-6 can help to reduce hydrolysis.

  • Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can lead to degradation.

Q3: What type of internal standard is best for quantifying this compound?

The gold standard for quantification is a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS will have a slightly higher mass but will co-elute and ionize similarly to the endogenous analyte, allowing for accurate correction of matrix effects and variations in extraction recovery and instrument response. If a specific SIL-IS for this compound is not commercially available, a structurally similar acyl-CoA with a stable isotope label can be used as a surrogate.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered when analyzing low-abundance this compound.

Guide 1: Troubleshooting Low Signal Intensity

If you are experiencing a weak or absent signal for this compound, follow this systematic troubleshooting workflow.

Troubleshooting_Low_Signal start Low or No Signal for This compound check_ms 1. Verify MS Performance (Infuse a known standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc 2. Check LC System (Pressure, leaks, column) lc_ok LC System OK? check_lc->lc_ok check_sample 3. Evaluate Sample Integrity (Degradation, extraction efficiency) sample_ok Sample Integrity OK? check_sample->sample_ok ms_ok->check_lc Yes clean_ms Clean Ion Source ms_ok->clean_ms No lc_ok->check_sample Yes troubleshoot_lc Troubleshoot LC (New column, fresh mobile phase) lc_ok->troubleshoot_lc No optimize_ms Optimize MS Parameters (Source, fragmentation) sample_ok->optimize_ms Yes optimize_prep Optimize Sample Preparation (Extraction, cleanup) sample_ok->optimize_prep No end Signal Improved optimize_ms->end clean_ms->optimize_ms troubleshoot_lc->end consider_derivatization Consider Derivatization optimize_prep->consider_derivatization consider_derivatization->end

A logical workflow for troubleshooting low LC-MS signal.
Guide 2: Mitigating Ion Suppression

Ion suppression is a common challenge in LC-MS analysis of complex biological samples. Here are strategies to identify and minimize its impact on this compound analysis.

  • Post-column Infusion: To identify regions of ion suppression in your chromatogram, perform a post-column infusion of a standard solution of this compound while injecting a blank matrix extract. A dip in the baseline signal of the infused standard indicates co-eluting matrix components that are causing ion suppression.

  • Chromatographic Separation: Improve the separation of this compound from interfering matrix components by:

    • Optimizing the gradient elution profile.

    • Trying a different stationary phase (e.g., a column with a different chemistry or particle size).

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also reduce the concentration of your analyte of interest, so a balance must be found.

  • Advanced Sample Preparation: Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering compounds before LC-MS analysis.

Data Presentation

The following tables summarize quantitative data relevant to the analysis of acyl-CoAs, providing a reference for expected concentrations and detection limits.

Table 1: Abundance of Various Acyl-CoA Species in Different Human Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)
Acetyl-CoA10.64
Propionyl-CoA3.53
Butyryl-CoA1.01
Succinyl-CoA25.47
HMG-CoA0.97
Crotonoyl-CoA0.03
Valeryl-CoA1.12
Glutaryl-CoA0.65
Lactoyl-CoA 0.01

Note: Data for Lactoyl-CoA is included as a reference for a low-abundance hydroxy-acyl-CoA. The abundance of this compound is expected to be in a similar low range.

Table 2: Lower Limits of Quantification (LLOQ) for Acyl-CoAs using LC-MS/MS

Acyl-CoA SpeciesLLOQ (nM)
Acetyl-CoA1.09 ng/mL (~1.35 nM)
Malonyl-CoA1.09 ng/mL (~1.22 nM)
Short-chain acyl-CoAs16.9
Very-long-chain acyl-CoAs4.2

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol describes a general method for extracting a broad range of acyl-CoAs from either adherent or suspension cell cultures.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol (LC-MS grade) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Adherent cells: Add a defined volume of ice-cold methanol with internal standard to the plate and use a cell scraper to collect the cells.

    • Suspension cells: Resuspend the cell pellet in a defined volume of ice-cold methanol with internal standard.

  • Protein Precipitation: Vortex the cell lysate vigorously for 1 minute and then incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol can be used as an additional cleanup step after the initial extraction to remove interfering matrix components.

Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • 25 mM Ammonium acetate in methanol

  • Vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of ultrapure water.

  • Loading: Load the reconstituted sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of 25 mM ammonium acetate in methanol.

  • Drying and Reconstitution: Dry the eluate and reconstitute in the final injection solvent as described in Protocol 1.

Signaling Pathways and Workflows

Metabolic Pathway: Peroxisomal Alpha-Oxidation of 2-Hydroxy Fatty Acids

This compound is an intermediate in the peroxisomal alpha-oxidation pathway for the degradation of 2-hydroxy fatty acids. This pathway is crucial for the breakdown of these specific fatty acid types.

Peroxisomal_Alpha_Oxidation Substrate 2-Hydroxycaprylic Acid Activation Acyl-CoA Synthetase Substrate->Activation ATP, CoA-SH Intermediate This compound Activation->Intermediate AMP, PPi Enzyme 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Intermediate->Enzyme TPP Product1 Formyl-CoA Enzyme->Product1 Product2 Heptanal (n-1 aldehyde) Enzyme->Product2

Peroxisomal alpha-oxidation of 2-hydroxy fatty acids.
Experimental Workflow: Sample Preparation for Acyl-CoA Analysis

This diagram outlines the key steps in preparing biological samples for the LC-MS analysis of this compound.

Sample_Preparation_Workflow start Biological Sample (Cells or Tissue) quench Metabolic Quenching (Liquid N2 or Cold Methanol) start->quench extract Extraction with Internal Standard (e.g., Cold Methanol) quench->extract precipitate Protein Precipitation (-20°C) extract->precipitate centrifuge Centrifugation (15,000 x g, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe_cleanup Optional: Solid-Phase Extraction (SPE) supernatant->spe_cleanup dry Dry Down (Vacuum or N2) spe_cleanup->dry Yes spe_cleanup->dry No reconstitute Reconstitute in Injection Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

A typical workflow for preparing samples for acyl-CoA analysis.

Technical Support Center: Optimization of Fragmentation Parameters for 2-Hydroxycapryloyl-CoA MRM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) parameters for 2-hydroxycapryloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion ([M+H]⁺) m/z for this compound?

The molecular formula for this compound is C₂₉H₅₀N₇O₁₈P₃S, with a molecular weight of 909.73 g/mol . For MRM analysis in positive ionization mode, the protonated precursor ion ([M+H]⁺) to be monitored in the first quadrupole (Q1) is m/z 910.28 .

Q2: What are the expected product ions for this compound in MRM analysis?

Upon collision-induced dissociation (CID), acyl-CoAs typically exhibit characteristic fragmentation patterns. For this compound, you can expect the following major product ions to be monitored in the third quadrupole (Q3):

  • Product Ion 1 (m/z 403.28): This ion results from the characteristic neutral loss of the 3'-phospho-AMP moiety (507.00 Da) from the precursor ion. This is often the most abundant fragment ion for acyl-CoAs and is a good candidate for the primary (quantifier) MRM transition.[1][2]

  • Product Ion 2 (m/z 428.04): This fragment corresponds to the adenosine (B11128) 3',5'-diphosphate portion of the coenzyme A molecule.[2] This can serve as a secondary (qualifier) MRM transition to confirm the identity of the analyte.

Q3: How does the 2-hydroxy group affect fragmentation?

The presence of a hydroxyl group on the fatty acyl chain can lead to specific fragmentation pathways that can be exploited for enhanced selectivity. For 2-hydroxy fatty acids, a characteristic fragmentation is the neutral loss of formic acid (46 Da) and/or the formation of a hydroxycarbonyl (B1239141) anion (m/z 45) in negative ion mode. While less common in positive mode for acyl-CoAs, it is worth investigating for unique product ions during method development.

Q4: I am not seeing any signal for my this compound. What are the common causes?

Several factors could contribute to a lack of signal. Consider the following troubleshooting steps:

  • Analyte Stability: Acyl-CoA thioesters can be unstable. Ensure proper storage of standards and samples at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[2]

  • Source Conditions: Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flows (nebulizer and heater), and source temperature to ensure efficient ionization of this compound.

  • Chromatography: Poor chromatographic peak shape or retention can lead to a low signal-to-noise ratio. Ensure your LC method is suitable for acyl-CoAs. Ion-pairing chromatography is often used to improve retention and peak shape.

  • Collision Energy: The collision energy may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. A systematic optimization of the collision energy for each MRM transition is crucial.

Q5: My MRM transitions are showing high background noise or interferences. What can I do?

High background or interferences can compromise the sensitivity and accuracy of your assay. Here are some strategies to address this:

  • Chromatographic Resolution: Improve the separation of this compound from matrix components by optimizing your LC gradient, column chemistry, or flow rate.

  • Sample Preparation: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances from your sample matrix.

  • Qualifier Ion Ratio: Ensure the ratio of your quantifier to qualifier ion intensities is consistent across your standards and samples. A significant deviation may indicate an interference co-eluting with your analyte.

  • Select More Specific Transitions: If interferences persist, investigate other potential product ions that may be more specific to this compound. This may involve performing a full product ion scan of the precursor ion to identify unique fragments.

Troubleshooting Guides

Guide 1: No or Low Signal Intensity
Potential Cause Troubleshooting Steps
Suboptimal Ionization Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
Incorrect MRM Transitions Verify the precursor and product ion m/z values. Ensure that the mass spectrometer is calibrated and operating with sufficient resolution.
Inadequate Collision Energy Perform a collision energy optimization experiment by ramping the collision energy for each MRM transition and monitoring the signal intensity to find the optimal value.
Analyte Degradation Prepare fresh standards and samples. Keep samples chilled in the autosampler. Use solvents with appropriate pH to maintain stability.
Poor Chromatography Evaluate peak shape and retention time. Consider using an ion-pairing agent in the mobile phase to improve the chromatography of the polar acyl-CoA.
Guide 2: Poor Peak Shape and Reproducibility
Potential Cause Troubleshooting Steps
Secondary Interactions on LC Column Use a column with different chemistry (e.g., a different C18 phase or a HILIC column). Adjust mobile phase pH or ionic strength.
Sample Matrix Effects Dilute the sample or use a more effective sample cleanup procedure. An internal standard can help to correct for variability.
Carryover Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject a blank sample after a high-concentration standard or sample to check for carryover.
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe and sample loop. Ensure proper maintenance of the autosampler.

Experimental Protocols

Protocol 1: Optimization of MRM Transitions and Collision Energy
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Precursor Ion Confirmation: In Q1 scan mode, confirm the presence and intensity of the precursor ion at m/z 910.28.

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode. Select m/z 910.28 as the precursor ion in Q1 and scan a range of m/z values in Q3 (e.g., m/z 100-950) to identify all potential product ions.

  • Select MRM Transitions: Based on the product ion scan, select the most intense and specific product ions for your MRM transitions. The primary candidates are m/z 403.28 and m/z 428.04.

  • Collision Energy Optimization:

    • Set up an MRM method with the selected precursor and product ion pairs.

    • Create a series of experiments where the collision energy (CE) is varied for each transition. For example, test CE values in 2-5 eV increments over a range (e.g., 10-50 eV).

    • Infuse the standard solution and record the signal intensity for each CE value.

    • Plot the signal intensity versus the collision energy for each transition to generate a collision energy ramp curve.

    • The optimal collision energy is the value that produces the highest signal intensity.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the MRM analysis of this compound. Optimal collision energy (CE) values are instrument-dependent and should be determined empirically.

AnalytePrecursor Ion ([M+H]⁺) m/zProduct Ion (Quantifier) m/zProduct Ion (Qualifier) m/z
This compound910.28403.28428.04

Visualizations

MRM_Optimization_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry Method Development Standard Prepare this compound Standard Solution Infusion Direct Infusion Standard->Infusion Q1Scan Confirm Precursor Ion (m/z 910.28) Infusion->Q1Scan ProductScan Product Ion Scan Q1Scan->ProductScan SelectTransitions Select MRM Transitions (e.g., 910.28 -> 403.28, 910.28 -> 428.04) ProductScan->SelectTransitions CE_Opt Collision Energy Optimization SelectTransitions->CE_Opt FinalMethod Final Optimized MRM Method CE_Opt->FinalMethod

Caption: Workflow for the optimization of MRM parameters.

Troubleshooting_Logic Start Start: No or Low Signal Check_MS Check MS Settings? Start->Check_MS Check_LC Check LC Performance? Start->Check_LC Check_Sample Check Sample Integrity? Start->Check_Sample Optimize_Source Optimize Source Parameters Check_MS->Optimize_Source Yes Verify_Transitions Verify MRM Transitions Check_MS->Verify_Transitions Yes Optimize_CE Optimize Collision Energy Check_MS->Optimize_CE Yes Optimize_Chroma Optimize Chromatography Check_LC->Optimize_Chroma Yes Prepare_Fresh Prepare Fresh Standards/Samples Check_Sample->Prepare_Fresh Yes Success Signal Acquired Optimize_Source->Success Verify_Transitions->Success Optimize_CE->Success Optimize_Chroma->Success Prepare_Fresh->Success

Caption: Troubleshooting logic for no or low signal issues.

References

Validation & Comparative

Navigating the Metabolic Maze: A Comparative Guide to 2-Hydroxycapryloyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of metabolic pathways offers a treasure trove of potential biomarkers and therapeutic targets. Among the myriad of metabolites, 2-hydroxyacyl-CoAs represent a class of molecules at the crossroads of fatty acid metabolism. This guide provides a comparative overview of 2-hydroxycapryloyl-CoA, a specific medium-chain 2-hydroxyacyl-CoA, in the context of health and disease. While direct quantitative data for this compound remains scarce in published literature, this document synthesizes current knowledge on the broader class of 2-hydroxyacyl-CoAs and the enzymatic pathways governing their levels. We will explore the metabolic significance, potential alterations in diseased states, and the experimental methodologies required for their investigation.

The Metabolic Hub of 2-Hydroxyacyl-CoAs

This compound is an intermediate in the alpha-oxidation of fatty acids, a crucial pathway for the degradation of 2-hydroxy and 3-methyl-branched fatty acids. The key enzyme regulating the levels of 2-hydroxyacyl-CoAs is 2-hydroxyacyl-CoA lyase (HACL1). This peroxisomal enzyme catalyzes the cleavage of a 2-hydroxyacyl-CoA into an (n-1) aldehyde and formyl-CoA.

While no human disease has been directly linked to a deficiency in HACL1, mouse models have provided valuable insights into the potential consequences of disrupted 2-hydroxyacyl-CoA metabolism. A deficiency in HACL1 in mice leads to the accumulation of specific upstream metabolites, particularly when challenged with a diet rich in precursors like phytol.

Below is a diagram illustrating the central role of HACL1 in the alpha-oxidation pathway.

cluster_peroxisome Peroxisome cluster_downstream Downstream Metabolism cluster_disease Potential Diseased State (HACL1 Deficiency) Fatty_Acid 2-Hydroxy Straight-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Activation Hydroxyacyl_CoA This compound Acyl_CoA_Synthetase->Hydroxyacyl_CoA HACL1 HACL1 (2-Hydroxyacyl-CoA Lyase) Hydroxyacyl_CoA->HACL1 Accumulation Accumulation of This compound Hydroxyacyl_CoA->Accumulation Aldehyde Heptanal (n-1 Aldehyde) HACL1->Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrogenase Formate Formate Formyl_CoA->Formate Carboxylic_Acid Heptanoic Acid Aldehyde_Dehydrogenase->Carboxylic_Acid CO2 CO2 Formate->CO2 HACL1_Deficiency HACL1 Deficiency HACL1_Deficiency->Accumulation

Figure 1. Alpha-oxidation pathway of this compound.

Comparative Analysis: Healthy vs. Hypothetical Diseased State

Direct comparative data of this compound levels in healthy versus diseased states is not currently available in scientific literature. However, based on our understanding of fatty acid alpha-oxidation and findings from HACL1 deficient mouse models, we can extrapolate the expected changes in a hypothetical HACL1 deficiency scenario.

MetaboliteExpected Level in Healthy StateExpected Level in Hypothetical HACL1 DeficiencyRationale for Change
This compound Low / Trace amountsSignificantly Increased Direct substrate of the deficient HACL1 enzyme, leading to its accumulation.
Heptanal PresentDecreased Product of the HACL1-catalyzed reaction; its production would be impaired.
Heptanoic Acid PresentDecreased Downstream metabolite of heptanal; its levels would decrease due to reduced precursor availability.
Formyl-CoA PresentDecreased Co-product of the HACL1 reaction; its production would be diminished.

Experimental Protocols for the Quantification of 2-Hydroxyacyl-CoAs

The analysis of acyl-CoA species, including this compound, requires sensitive and specific analytical techniques due to their low abundance and inherent instability. The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Acyl-CoA Quantification

Sample Biological Sample (Tissue, Cells, Plasma) Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Sample->Extraction Separation LC Separation (Reversed-Phase Chromatography) Extraction->Separation Detection Tandem Mass Spectrometry (MS/MS Detection) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2. General workflow for the analysis of acyl-CoA species.
Detailed Methodology: LC-MS/MS for this compound

This protocol is a generalized procedure based on established methods for short- and medium-chain acyl-CoA analysis. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 10% trichloroacetic acid or acetonitrile/isopropanol/water mixture).

  • Internal Standard Spiking: Add a suitable internal standard, such as a stable isotope-labeled 2-hydroxyacyl-CoA, to the homogenate to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by centrifugation at a low temperature.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a reversed-phase SPE cartridge. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol (B129727) with a small percentage of formic acid).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC):

  • Column: Utilize a C18 reversed-phase column suitable for the separation of polar metabolites.

  • Mobile Phase: Employ a gradient elution with a binary solvent system.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., heptafluorobutyric acid) and a small amount of formic acid.

    • Mobile Phase B: Acetonitrile or methanol with a small amount of formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic acyl-CoAs.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards. The precursor ion will be the [M+H]+ ion of the molecule, and the product ions will be characteristic fragments generated by collision-induced dissociation (e.g., fragments corresponding to the CoA moiety).

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Concluding Remarks

While direct evidence of altered this compound levels in human diseases is yet to be established, the foundational knowledge of its metabolic pathway and the consequences of its disruption in animal models underscore its potential significance. The analytical methodologies outlined in this guide provide a robust framework for researchers to explore the role of this compound and other 2-hydroxyacyl-CoAs in various physiological and pathological contexts. Further investigation into this class of molecules holds the promise of uncovering novel biomarkers and therapeutic avenues for metabolic disorders.

cross-validation of different quantification methods for 2-hydroxycapryloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxycapryloyl-CoA, a key intermediate in various metabolic pathways, is crucial for advancing research in enzymology, drug discovery, and diagnostics. This guide provides a comparative overview of the primary analytical methods employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. We present a synthesis of experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.

Quantitative Method Performance

The selection of a quantification method is often dictated by the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance characteristics of the three major analytical techniques.

ParameterLC-MS/MSHPLC with UV DetectionEnzymatic Assay
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for high selectivity.Separation by liquid chromatography followed by detection based on UV absorbance.Measurement of the activity of a specific enzyme that utilizes this compound as a substrate.
Selectivity Very High.[1]Moderate to High.High (dependent on enzyme specificity).
Sensitivity Very High (pmol to fmol range).[1]Moderate (nmol to pmol range).High (pmol level).[2]
Throughput High, especially with modern UPLC systems.Moderate.Can be high in microplate format.
Matrix Effects Can be significant and requires careful management.Less susceptible than MS, but can still be affected.Can be influenced by endogenous inhibitors or activators.
Instrumentation Requires a sophisticated and expensive LC-MS/MS system.Requires a standard HPLC system with a UV detector.Requires a spectrophotometer or fluorometer.[2]
Development Time Can be lengthy due to the need for optimization of chromatographic and mass spectrometric parameters.Generally shorter than LC-MS/MS.Can be complex, especially if the specific enzyme is not commercially available.

Experimental Workflows & Signaling Pathways

A critical aspect of any quantitative method is its validation, which ensures the reliability of the generated data. The following diagram illustrates a typical workflow for bioanalytical method validation, a process essential for regulatory submissions and ensuring data integrity.

Bioanalytical Method Validation Workflow MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation New Method PartialValidation Partial Validation FullValidation->PartialValidation Method Modification CrossValidation Cross-Validation FullValidation->CrossValidation Comparing Methods/Labs SampleAnalysis Study Sample Analysis FullValidation->SampleAnalysis Validated Method PartialValidation->SampleAnalysis CrossValidation->SampleAnalysis

Bioanalytical Method Validation Workflow

Experimental Protocols

Below are detailed methodologies for each of the discussed quantification techniques. These protocols are generalized and may require optimization for specific applications and matrices.

LC-MS/MS Quantification of Acyl-CoAs

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique offering high sensitivity and selectivity for the quantification of acyl-CoAs.[1]

a. Sample Preparation (Tissue) [3]

  • Homogenize frozen tissue samples in a cold solution of 10% trichloroacetic acid.

  • Centrifuge the homogenate to pellet proteins.

  • Purify the supernatant containing the acyl-CoAs using a solid-phase extraction (SPE) C18 column.

  • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 5% methanol (B129727) in water) for LC-MS/MS analysis.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to separate the acyl-CoAs.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

c. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

  • MRM Transitions: The specific m/z transitions for the precursor and product ions of this compound and an appropriate internal standard (e.g., a stable isotope-labeled version) need to be determined and optimized.

d. Quantification

  • A calibration curve is generated by analyzing a series of known concentrations of a this compound standard.

  • The concentration of this compound in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

HPLC with UV Detection

HPLC with UV detection is a more accessible method for the quantification of Coenzyme A and its derivatives.

a. Sample Preparation

  • Similar to LC-MS/MS, sample preparation involves protein precipitation and potentially solid-phase extraction to remove interfering substances.

b. High-Performance Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile) is employed.

  • Detection: The elution of Coenzyme A and its derivatives is monitored by a UV detector at a wavelength of approximately 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety.

c. Quantification

  • Quantification is based on the peak area of the analyte, which is proportional to its concentration. A calibration curve is constructed using standards of known concentrations.

Enzymatic Assay

Enzymatic assays offer a functional approach to quantification by measuring the activity of an enzyme that specifically acts on the analyte of interest.[2]

a. Principle

  • An enzymatic assay for a 3-hydroxyacyl-CoA, which is structurally similar to this compound, can be adapted.[2] This typically involves the use of a dehydrogenase that catalyzes the oxidation of the hydroxyl group, with the concomitant reduction of NAD+ to NADH. The production of NADH can be monitored spectrophotometrically or fluorometrically.

b. Assay Protocol (General)

  • Prepare a reaction mixture containing a suitable buffer, NAD+, and the specific dehydrogenase enzyme.

  • Initiate the reaction by adding the sample containing this compound.

  • Monitor the increase in absorbance at 340 nm (for NADH) over time using a spectrophotometer.

  • The rate of NADH production is directly proportional to the concentration of this compound in the sample. A standard curve is used for quantification.

Conclusion

The choice of quantification method for this compound depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for complex biological matrices and low-abundance analytes. HPLC with UV detection provides a robust and more accessible alternative for applications where high sensitivity is not the primary concern. Enzymatic assays, while potentially very specific and sensitive, require the availability of a suitable enzyme and careful optimization to avoid interferences. For all methods, proper validation is paramount to ensure the accuracy and reliability of the results.[4][5]

References

A Guide to Comparative Metabolic Profiling of C8 Acyl-CoAs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of octanoyl-CoA's metabolic significance and analytical methodologies, supported by experimental data.

Octanoyl-coenzyme A (C8 acyl-CoA) is a pivotal intermediate in cellular metabolism, primarily associated with the mitochondrial fatty acid β-oxidation pathway. Its accurate quantification and comparison with other acyl-CoA species are crucial for understanding metabolic regulation, identifying disease biomarkers, and developing therapeutic interventions. This guide provides a comprehensive overview of C8 acyl-CoA's role, comparative data with other acyl-CoAs, and detailed experimental protocols for its analysis.

Comparative Analysis of Acyl-CoA Abundance

The intracellular concentrations of acyl-CoAs can vary significantly depending on the cell type, metabolic state, and the specific acyl chain length. Mass spectrometry-based approaches are the gold standard for the comprehensive profiling and quantification of these molecules.[1] Below is a summary of quantitative data from studies profiling acyl-CoAs in different biological contexts.

Table 1: Comparative Abundance of Acyl-CoA Species in Mouse Liver

Acyl-CoA SpeciesApproximate Ratio in Mouse Liver
Acetyl-CoA (C2)4
Propionyl-CoA (C3)2
Butyryl-CoA (C4)1

Source: Adapted from studies on acyl-CoA ratios in mouse liver.[2]

Table 2: Acylcarnitine Levels in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an inborn error of metabolism that impairs the oxidation of medium-chain fatty acids, leading to the accumulation of C8 acyl-CoA and its derivatives, such as C8-acylcarnitine.[3][4] The following table presents typical acylcarnitine levels in symptomatic and asymptomatic individuals with MCADD, highlighting the significance of C8 as a biomarker.

AnalyteAsymptomatic Patients (identified by Newborn Screening) (µM)Symptomatic Patients (µM)
Hexanoylcarnitine (C6)0.52 (range: 0.20–1.86)0.16 ± 0.04
Octanoylcarnitine (C8) 2.09 (range: 0.56–11.29) 0.60 ± 0.15
Decanoylcarnitine (C10)0.27 (range: 0.14–1.00)0.10 ± 0.02
Ratio C8/C2 0.25 ± 0.05 0.07 (range: 0.05–0.19)
Ratio C8/C10 9.23 ± 1.13 7.94 ± 2.06

Source: Data from a study on Chinese patients with MCAD deficiency.

Experimental Protocols

Accurate and reproducible quantification of acyl-CoAs is fundamental for comparative metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and specificity.[5]

Protocol 1: Acyl-CoA Extraction from Tissues using Solvent Precipitation

This method is effective for a broad range of acyl-CoAs from tissue samples.[5]

Materials:

  • Frozen tissue sample

  • Ice-cold 80% methanol (B129727) in water

  • Methanol-chloroform (2:1 by volume)

  • Homogenizer

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water with ammonium (B1175870) acetate)[5]

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a polypropylene (B1209903) tube on ice. Add 3 ml of methanol-chloroform (2:1 by volume).

  • Internal Standards: Prior to homogenization, add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₈] octanoyl-CoA) to the sample.

  • Homogenize: Homogenize the tissue sample thoroughly using a power homogenizer while keeping the tube on ice.[5]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure complete protein precipitation.[5]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[5]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5]

Protocol 2: Acyl-CoA Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an ion-pairing agent.

  • Mobile Phase B: Organic solvent such as acetonitrile (B52724) or methanol.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[5]

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific acyl-CoAs. A neutral loss scan of 506.9 can be used to identify all acyl-CoA species.

  • Quantification: Acyl-CoA concentrations are determined by comparing the peak areas of the endogenous analytes to those of the stable isotope-labeled internal standards.[5]

Visualizing Metabolic Pathways and Workflows

Mitochondrial Fatty Acid β-Oxidation

C8 acyl-CoA is a key intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. This pathway is essential for energy production, particularly during periods of fasting.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid (C8) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA C8_Acyl_CoA_Cytosol C8 Acyl-CoA Acyl_CoA_Synthetase->C8_Acyl_CoA_Cytosol AMP, PPi C8_Acyl_CoA_Mito C8 Acyl-CoA C8_Acyl_CoA_Cytosol->C8_Acyl_CoA_Mito Carnitine Shuttle (for longer chains, C8 can cross directly) MCAD MCAD (Medium-Chain Acyl-CoA Dehydrogenase) C8_Acyl_CoA_Mito->MCAD FAD Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA MCAD->Trans_Enoyl_CoA FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH + H⁺ Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Acetyl_CoA Acetyl-CoA (to TCA Cycle) Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (C6) Thiolase->Shorter_Acyl_CoA experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization with Internal Standards Sample->Homogenization Extraction Solvent Precipitation or Solid-Phase Extraction (SPE) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification against Internal Standards Data_Processing->Quantification Comparison Comparative Analysis Quantification->Comparison

References

A Comparative Analysis of the Metabolism of 2-Hydroxycapryloyl-CoA and Phytanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 2-hydroxycapryloyl-CoA and phytanoyl-CoA. While both molecules are processed within the peroxisome, their origins, enzymatic processing, and implications in metabolic disorders show distinct differences. This document summarizes the current understanding of their metabolism, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the metabolic pathways.

Introduction

Phytanoyl-CoA is a branched-chain fatty acyl-CoA derived from the dietary intake of phytanic acid, which is found in dairy products, meat from ruminants, and certain fish.[1] Its metabolism is crucial, as the accumulation of phytanic acid leads to the rare autosomal recessive neurological disorder, Refsum disease.[2] In contrast, this compound is a 2-hydroxy derivative of the medium-chain fatty acid caprylic acid (octanoic acid). While the metabolism of long-chain 2-hydroxy fatty acids is known to occur via peroxisomal alpha-oxidation, specific details for this compound are less extensively documented. However, based on the known substrate specificity of the key enzymes involved, a comparable metabolic fate is presumed.

Metabolic Pathways

The metabolism of both phytanoyl-CoA and 2-hydroxyacyl-CoAs occurs primarily in the peroxisome through a process called alpha-oxidation.[2] This pathway is essential for fatty acids that cannot be degraded by the more common beta-oxidation pathway due to a methyl group at the β-carbon, as is the case with phytanic acid.

Phytanoyl-CoA Metabolism

The degradation of phytanoyl-CoA is a well-characterized four-step alpha-oxidation pathway:

  • Activation: Phytanic acid is first activated to phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated by phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA.[2]

  • Cleavage: 2-hydroxyacyl-CoA lyase 1 (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[3]

  • Oxidation: Pristanal is oxidized to pristanic acid, which can then enter the beta-oxidation pathway.[2]

A deficiency in the PHYH enzyme is the primary cause of Adult Refsum disease, leading to the toxic accumulation of phytanic acid.[1]

This compound Metabolism

The metabolism of straight-chain 2-hydroxy fatty acids also utilizes the peroxisomal alpha-oxidation machinery. The pathway for this compound is inferred from studies on other 2-hydroxy long-chain fatty acids:[3]

  • Activation: Caprylic acid is hydroxylated to 2-hydroxycaprylic acid, which is then activated to this compound.

  • Cleavage: 2-hydroxyacyl-CoA lyase 1 (HACL1) cleaves this compound into heptanal (B48729) (an n-1 aldehyde) and formyl-CoA.[3]

  • Oxidation: Heptanal is subsequently oxidized to heptanoic acid.

HACL1 has been shown to act on a variety of 2-hydroxyacyl-CoAs, and it is the key enzyme in the degradation of these molecules.[3]

Comparative Data

Direct comparative kinetic data for the metabolism of this compound versus phytanoyl-CoA is limited in the literature. However, we can summarize the known properties of the key enzymes involved.

FeaturePhytanoyl-CoA MetabolismThis compound Metabolism (Inferred)Reference(s)
Substrate Phytanoyl-CoAThis compound[2]
Primary Enzyme(s) Phytanoyl-CoA hydroxylase (PHYH), 2-Hydroxyacyl-CoA lyase 1 (HACL1)2-Hydroxyacyl-CoA lyase 1 (HACL1)[2][3]
Subcellular Location PeroxisomePeroxisome[2]
Metabolic Pathway Alpha-oxidationAlpha-oxidation[2]
Products Pristanal, Formyl-CoAHeptanal, Formyl-CoA[2][3]
Associated Disorder Refsum Disease (PHYH deficiency)No specific disorder identified[1]

Experimental Protocols

Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity

Principle: The activity of PHYH is determined by measuring the conversion of radiolabeled phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), cofactors (0.5 mM FeSO4, 1 mM 2-oxoglutarate, 1 mM ascorbate), and the substrate [1-¹⁴C]phytanoyl-CoA.

  • Enzyme Source: Add cell or tissue homogenates (e.g., from cultured fibroblasts or liver biopsies) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the acyl-CoA esters.

  • Analysis: Separate the substrate and product using reverse-phase high-performance liquid chromatography (HPLC) and quantify the radioactivity in the respective peaks.

Measurement of 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

Principle: HACL1 activity is assayed by measuring the production of [¹⁴C]formate from a ¹⁴C-labeled 2-hydroxyacyl-CoA substrate. The primary product, [¹⁴C]formyl-CoA, is readily hydrolyzed to [¹⁴C]formate.

Methodology:

  • Reaction Mixture: The final assay concentrations should be 50 mM Tris buffer (pH 7.5), 6.6 μM bovine serum albumin (BSA), 0.8 mM MgCl₂, 20 μM thiamine pyrophosphate (TPP), and 40 μM of the ¹⁴C-labeled 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA).[4]

  • Enzyme Source: Add the purified enzyme or a cell/tissue homogenate to the reaction medium.[4]

  • Incubation: Incubate at 37°C.[4]

  • Quantification: The production of [¹⁴C]formate is quantified by measuring the evolved ¹⁴CO₂ after acidification, which traps the volatile CO₂.[4]

Fibroblast Culture from Refsum Disease Patients

Principle: Skin fibroblasts from patients with Refsum disease can be cultured to study the enzymatic defect in phytanic acid oxidation.

Methodology:

  • Biopsy: Obtain a skin punch biopsy from the patient.

  • Culture Initiation: Dissect the biopsy into small pieces and place them in a culture dish with a suitable medium (e.g., DMEM with 20% FBS).

  • Cell Growth: Fibroblasts will grow out from the tissue explants over 7-10 days.

  • Subculture: Once confluent, the fibroblasts can be subcultured for further experiments, such as enzyme activity assays.

  • Analysis: The cultured fibroblasts can be used to measure the rate of phytanic acid oxidation by providing them with radiolabeled phytanic acid and measuring the production of ¹⁴CO₂.

Visualizations

Phytanoyl_CoA_Metabolism cluster_peroxisome Peroxisome Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxy_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxy_Phytanoyl_CoA PHYH Pristanal Pristanal Hydroxy_Phytanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Hydroxy_Phytanoyl_CoA->Formyl_CoA HACL1 Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid Aldehyde Dehydrogenase Beta_oxidation Beta_oxidation Pristanic_acid->Beta_oxidation To Beta-Oxidation

Caption: Metabolic pathway of phytanoyl-CoA in the peroxisome.

Hydroxycapryloyl_CoA_Metabolism cluster_peroxisome Peroxisome Hydroxycaprylic_acid 2-Hydroxycaprylic Acid Hydroxycapryloyl_CoA This compound Hydroxycaprylic_acid->Hydroxycapryloyl_CoA Acyl-CoA Synthetase Heptanal Heptanal Hydroxycapryloyl_CoA->Heptanal HACL1 Formyl_CoA Formyl-CoA Hydroxycapryloyl_CoA->Formyl_CoA HACL1 Heptanoic_acid Heptanoic Acid Heptanal->Heptanoic_acid Aldehyde Dehydrogenase

Caption: Inferred metabolic pathway of this compound.

Conclusion

The metabolism of phytanoyl-CoA is a critical pathway for the degradation of branched-chain fatty acids, and its disruption leads to the severe neurological symptoms of Refsum disease. The key enzymes, PHYH and HACL1, have been well-characterized. While the metabolism of this compound is less studied, the available evidence strongly suggests that it is also a substrate for the peroxisomal alpha-oxidation pathway, relying on the activity of HACL1. Further research is needed to determine the precise kinetic parameters of HACL1 for medium-chain 2-hydroxyacyl-CoAs and to understand the physiological relevance of this metabolic route. The experimental protocols provided herein offer a basis for further investigation into these important metabolic pathways.

References

relative abundance of 2-hydroxycapryloyl-CoA versus other 2-hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-hydroxycapryloyl-CoA and other 2-hydroxyacyl-CoAs, focusing on their relative abundance, metabolic pathways, and the experimental methods used for their study. While direct quantitative comparisons of the cellular concentrations of a broad range of 2-hydroxyacyl-CoAs, including this compound, are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in lipid metabolism and drug development.

Executive Summary

2-Hydroxyacyl-CoAs are critical intermediates in the peroxisomal alpha-oxidation pathway, a metabolic process essential for the degradation of branched-chain fatty acids and 2-hydroxylated straight-chain fatty acids. The abundance of specific 2-hydroxyacyl-CoA species is tissue-dependent and influenced by diet and metabolic state. While long-chain 2-hydroxyacyl-CoAs are well-documented substrates in this pathway, comprehensive quantitative data on the relative abundance of medium-chain species like this compound is currently limited. This guide outlines the metabolic context of these molecules, provides a detailed protocol for their analysis using modern mass spectrometry techniques, and visualizes the key metabolic pathway.

Comparison of 2-Hydroxyacyl-CoA Species

Direct quantitative data comparing the cellular or tissue concentrations of this compound with other 2-hydroxyacyl-CoAs is scarce in the current body of scientific literature. Research has predominantly focused on the metabolism of long-chain and branched-chain 2-hydroxyacyl-CoAs due to their association with specific metabolic disorders.

Table 1: Qualitative Comparison of 2-Hydroxyacyl-CoA Species

FeatureThis compound (C8)2-Hydroxyoctadecanoyl-CoA (C18)2-Hydroxyphytanoyl-CoA
Metabolic Pathway Peroxisomal Alpha-Oxidation (presumed)Peroxisomal Alpha-Oxidation[1][2]Peroxisomal Alpha-Oxidation
Key Enzyme HACL1/HACL2 (presumed)HACL1, HACL2[1]HACL1
Primary Function Intermediate in the degradation of medium-chain 2-hydroxy fatty acids (presumed).Intermediate in the degradation of long-chain 2-hydroxy fatty acids.[1]Intermediate in the degradation of phytanic acid, a branched-chain fatty acid.
Known Substrate for HACL1/HACL2 Not explicitly documented in reviewed literature.Yes[1]Yes
Relative Abundance Data Not available in reviewed literature.Not available in reviewed literature.Accumulates in Refsum disease, a disorder of phytanic acid metabolism.

Note: The involvement of this compound in peroxisomal alpha-oxidation is presumed based on the known function of this pathway in degrading 2-hydroxy fatty acids of varying chain lengths. However, specific experimental data on its abundance and enzymatic processing is limited.

Metabolic Pathway: Peroxisomal Alpha-Oxidation

2-Hydroxyacyl-CoAs are key intermediates in the alpha-oxidation of fatty acids, a process that occurs primarily in peroxisomes.[2] This pathway is crucial for the degradation of fatty acids that cannot be processed by the more common beta-oxidation pathway, such as those with a methyl group at the beta-carbon (e.g., phytanic acid) or a hydroxyl group at the alpha-carbon.[2]

The central step in the processing of 2-hydroxyacyl-CoAs is their cleavage by the enzyme 2-hydroxyacyl-CoA lyase (HACL).[1] There are two known isoforms of this enzyme, HACL1 and HACL2.[1] This enzymatic reaction yields a fatty aldehyde that is one carbon shorter than the original fatty acid, and formyl-CoA. The shortened fatty aldehyde can then be oxidized to a carboxylic acid, which can subsequently enter the beta-oxidation pathway.

The expression of genes involved in peroxisomal alpha-oxidation, including HACL1, can be regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[3] PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism.[3]

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Fatty_Acid 2-Hydroxy Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase + CoA + ATP Hydroxyacyl_CoA 2-Hydroxyacyl-CoA Acyl_CoA_Synthetase->Hydroxyacyl_CoA HACL HACL1 / HACL2 Hydroxyacyl_CoA->HACL Fatty_Aldehyde Fatty Aldehyde (n-1 carbons) HACL->Fatty_Aldehyde Formyl_CoA Formyl-CoA HACL->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Fatty_Aldehyde->Aldehyde_Dehydrogenase Fatty_Acid_n_minus_1 Fatty Acid (n-1 carbons) Aldehyde_Dehydrogenase->Fatty_Acid_n_minus_1 Beta_Oxidation To Beta-Oxidation Fatty_Acid_n_minus_1->Beta_Oxidation

Caption: Peroxisomal Alpha-Oxidation Pathway for 2-Hydroxy Fatty Acids.

Experimental Protocols

The quantification of 2-hydroxyacyl-CoAs is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the extraction and analysis of acyl-CoAs from tissue samples, which can be adapted and optimized for the specific analysis of 2-hydroxyacyl-CoAs.

Protocol: Quantification of 2-Hydroxyacyl-CoAs in Liver Tissue by LC-MS/MS

1. Tissue Homogenization and Extraction

  • Objective: To extract acyl-CoAs from liver tissue while minimizing degradation.

  • Procedure:

    • Weigh approximately 20 mg of frozen liver tissue.

    • Immediately place the tissue in a pre-chilled tube containing 500 µL of an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

    • Homogenize the tissue thoroughly using a mechanical homogenizer.

    • Incubate the homogenate on ice for 10 minutes to allow for complete extraction.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the extracted acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

2. Sample Preparation for LC-MS/MS

  • Objective: To reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

  • Procedure:

    • Reconstitute the dried extract in a small volume (e.g., 30 µL) of a suitable solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) in water or a mixture of acetonitrile (B52724) and water, to match the initial mobile phase conditions of the LC method.

    • Vortex and sonicate the sample to ensure complete dissolution of the acyl-CoAs.

    • Centrifuge the reconstituted sample to pellet any remaining insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate and quantify the different 2-hydroxyacyl-CoA species.

  • Procedure:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column for separation.[4]

      • Employ a gradient elution with a mobile phase system consisting of an aqueous component (e.g., water with ammonium hydroxide (B78521) or ammonium acetate) and an organic component (e.g., acetonitrile).[4]

      • The gradient should be optimized to achieve good separation of the 2-hydroxyacyl-CoAs of interest.

    • Tandem Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[4]

      • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific 2-hydroxyacyl-CoAs. This involves selecting the precursor ion (the molecular ion of the 2-hydroxyacyl-CoA) and a specific product ion generated by fragmentation.

      • A neutral loss scan of 507 Da can be used for the identification of unknown acyl-CoA species.[4]

    • Quantification:

      • Prepare a standard curve using commercially available or synthesized standards of the 2-hydroxyacyl-CoAs of interest.

      • Spike samples with a suitable internal standard (e.g., a deuterated or odd-chain acyl-CoA) to correct for extraction losses and matrix effects.

      • Calculate the concentration of each 2-hydroxyacyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.

Experimental_Workflow Tissue Liver Tissue Sample Homogenization Homogenization in Extraction Solvent Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS/MS Solvent Drying->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 LC_MS_MS LC-MS/MS Analysis Centrifugation2->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental Workflow for 2-Hydroxyacyl-CoA Quantification.

Conclusion

The study of 2-hydroxyacyl-CoAs is an important area of research with implications for understanding both normal lipid metabolism and the pathophysiology of various metabolic diseases. While there is a solid foundation of knowledge regarding the role of long-chain and branched-chain 2-hydroxyacyl-CoAs in peroxisomal alpha-oxidation, there is a clear need for further research to quantify the abundance and delineate the specific roles of medium-chain species like this compound. The application of advanced mass spectrometry techniques, as outlined in this guide, will be instrumental in filling these knowledge gaps and providing a more complete picture of 2-hydroxyacyl-CoA metabolism.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.